Monobenzyl Fosaprepitant
Description
Properties
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVNNXGBGMHCL-BLIZRMSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F7N4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Control of Monobenzyl Fosaprepitant: Intermediate Dynamics & Impurity Management
Executive Summary
In the synthesis of Fosaprepitant Dimeglumine , the Monobenzyl Fosaprepitant species (CAS: 889852-02-2) occupies a critical dual role: it is the obligate penultimate intermediate in the deprotection cascade and a persistent process-related impurity.[1] While the upstream Dibenzyl ester is frequently isolated for purification, the Monobenzyl ester is a transient species during hydrogenolysis. Failure to drive the reaction kinetics through this bottleneck results in API contamination that is notoriously difficult to purge via standard crystallization. This guide analyzes the mechanistic role of Monobenzyl Fosaprepitant and provides protocols for its kinetic management and analytical control.
Part 1: Molecular Architecture & Synthetic Context[1]
Fosaprepitant is a prodrug designed to overcome the low water solubility of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The introduction of a phosphoryl group necessitates a protection strategy, typically utilizing benzyl esters due to their susceptibility to mild catalytic hydrogenolysis, preserving the sensitive morpholine and triazolinone cores.
The Synthetic Cascade
The synthesis generally proceeds via the phosphorylation of Aprepitant with tetrabenzyl pyrophosphate (TBPP) or dibenzyl phosphorochloridate, yielding Dibenzyl Fosaprepitant . The subsequent deprotection is not simultaneous; it proceeds in a stepwise fashion.
-
Step 1: Rapid cleavage of the first benzyl group
Monobenzyl Fosaprepitant . -
Step 2: Slower cleavage of the second benzyl group
Fosaprepitant (Free Acid) .
The disparate rates of these two steps create a risk where the reaction stalls at the Monobenzyl stage, particularly if catalyst poisoning occurs or hydrogen mass transfer is rate-limiting.
Visualization: The Deprotection Pathway
The following diagram illustrates the critical pathway and the specific bottleneck at the Monobenzyl stage.
Caption: The stepwise deprotection of Dibenzyl Fosaprepitant. The conversion of Monobenzyl to the Free Acid is the rate-determining step in the final hydrogenation.
Part 2: Mechanistic Insight & Kinetic Control[1]
The Monobenzyl "Trap"
The Monobenzyl intermediate is chemically distinct from the Dibenzyl ester. The Dibenzyl species is a neutral phosphate triester, often isolated as a solid. Upon losing one benzyl group, the molecule becomes a phosphonic acid monoester .
-
Acidity Change: The Monobenzyl species has an acidic proton (
).[1] This acidity can alter the surface charge of the Palladium catalyst or induce solubility changes in the reaction medium (typically MeOH or THF). -
Catalyst Interaction: The mono-anionic nature of the intermediate can lead to stronger adsorption on the catalyst support, potentially blocking active sites for the second debenzylation event.
Causality of Incomplete Conversion
Experimental evidence suggests three primary causes for "Monobenzyl carryover" in the final API:
-
Hydrogen Starvation: The second debenzylation requires higher activation energy. If
pressure drops or mass transfer is poor (low agitation), the reaction terminates at the mono-ester. -
Catalyst Poisoning: Byproducts or impurities from the upstream phosphorylation (e.g., residual pyrophosphate species) can poison the Pd/C catalyst.
-
Solvent pH: The accumulation of acidic species (Monobenzyl and Fosaprepitant acid) can inhibit the reaction. Some protocols suggest adding a base (like Meglumine) during hydrogenation to maintain solubility and kinetics, though this risks side reactions.
Part 3: Experimental Protocol (Self-Validating)
This protocol focuses on the hydrogenation of Dibenzyl Fosaprepitant with specific checkpoints to ensure the elimination of the Monobenzyl intermediate.
Objective: Convert Dibenzyl Fosaprepitant to Fosaprepitant Acid with Monobenzyl Impurity < 0.10%.
Reagents & Equipment[1][4]
-
Substrate: Dibenzyl Fosaprepitant (Isolated solid, Purity > 98%).[1]
-
Catalyst: 10% Pd/C (50% wet). High surface area grades recommended.
-
Solvent: Methanol (Anhydrous) or THF/Water mixtures.[1]
-
Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).
Step-by-Step Methodology
-
Charge Preparation:
-
Dissolve Dibenzyl Fosaprepitant (1.0 eq) in Methanol (10 volumes).
-
Validation: Ensure complete dissolution.[1] Turbidity indicates residual inorganic salts from the previous step which must be filtered.
-
-
Catalyst Loading:
-
Hydrogenation (The Critical Phase):
-
Purge vessel 3x with
, then 3x with . -
Pressurize to 40–50 psi (3–3.5 bar) .
-
Maintain temperature at 25°C ± 5°C .
-
Agitation: Set stirring to maximum efficient RPM (mass transfer limited).
-
-
In-Process Control (IPC) - The "Monobenzyl Check":
-
Timepoint: 2 hours.
-
Sample 50 µL, filter (0.2 µm), dilute in mobile phase.
-
Criteria:
-
Corrective Action: If Monobenzyl > 0.15%, re-pressurize and stir for an additional 2 hours. Do not proceed to workup. The Monobenzyl impurity co-crystallizes with the final salt and is extremely difficult to wash out later.
-
-
Workup:
Part 4: Analytical Control Strategy
Distinguishing the Monobenzyl intermediate from the Dibenzyl precursor and the Fosaprepitant product requires a robust HPLC method, as their UV spectra are nearly identical.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time 0: 60% A / 40% B Time 15: 20% A / 80% B Time 25: 20% A / 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm |
| Retention Order | Fosaprepitant (RT ~4 min) Monobenzyl Ester (RT ~12 min) Dibenzyl Ester (RT ~18 min) |
Impurity Profile Limits
Data compiled from standard CMC requirements for Fosaprepitant Dimeglumine.
| Impurity Name | Structure / Origin | Limit (Area %) |
| Fosaprepitant | API | NLT 99.0% |
| Aprepitant | Hydrolysis Degradant (Loss of Phosphate) | NMT 0.15% |
| Dibenzyl Ester | Starting Material | NMT 0.05% |
| Monobenzyl Ester | Incomplete Hydrogenolysis Intermediate | NMT 0.15% |
| Desfluoro Impurity | Hydrogenolysis Over-reduction | NMT 0.10% |
Analytical Logic Flow
The following logic gate ensures that batches are not released with excessive Monobenzyl content.
Caption: Decision tree for IPC monitoring of Monobenzyl Fosaprepitant levels.
References
-
Merck Sharp & Dohme Corp. (2014).[1] Process for the preparation of fosaprepitant dimeglumine intermediate. US Patent 8,623,844 B2. United States Patent and Trademark Office. Link
-
Sandoz AG. (2011).[1] Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. WO2011045817A2.[1] WIPO (PCT).[1] Link
-
Lupin Ltd. (2013).[1] Process for preparation of fosaprepitant and salt thereof. WO2013168176A2.[1] WIPO (PCT).[1] Link
-
Allmpus Laboratories. (n.d.).[1] Fosaprepitant Monobenzyl Impurity Data Sheet. Retrieved from Allmpus.com.[1] Link
-
SynThink Research Chemicals. (n.d.).[1] Fosaprepitant Monobenzyl Ester Impurity. Retrieved from SynThink. Link[1]
Sources
theoretical biological activity of Monobenzyl Fosaprepitant
An In-depth Technical Guide to the Theoretical Biological Activity and Synthetic Role of Monobenzyl Fosaprepitant
Abstract
Fosaprepitant serves as a critical intravenously administered prodrug, rapidly converting in vivo to aprepitant, a potent and selective Neurokinin-1 (NK-1) receptor antagonist.[1][2] This guide delves into the multifaceted role of Monobenzyl Fosaprepitant, not as a direct therapeutic agent, but as a pivotal, stable intermediate in the chemical synthesis of fosaprepitant.[3][4] While the theoretical direct biological activity of Monobenzyl Fosaprepitant is considered negligible, its chemical properties are indispensable for the successful manufacturing of its parent compound. We will explore the underlying pharmacology of the Substance P/NK-1 receptor system, the metabolic activation of fosaprepitant, the synthetic pathway involving the monobenzyl intermediate, and the established methodologies for evaluating the biological efficacy of the ultimate active compound, aprepitant. This document is intended for researchers and professionals in drug development, providing a comprehensive view from chemical synthesis to biological mechanism and preclinical validation.
The Substance P/NK-1 Receptor System: The Target of Antiemetic Therapy
The sensation of nausea and the physical act of emesis are complex neurological reflexes. A key pathway implicated, particularly in chemotherapy-induced nausea and vomiting (CINV), involves the neuropeptide Substance P and its interaction with the Neurokinin-1 (NK-1) receptor.[5][6] Chemotherapeutic agents can trigger the release of Substance P in both the gastrointestinal tract and the brainstem.[7] When Substance P binds to NK-1 receptors located in critical areas of the brain, such as the nucleus tractus solitarius and the area postrema, it initiates a signaling cascade that leads to the emetic reflex.[7] Antagonizing this receptor is, therefore, a primary strategy for preventing CINV, especially the delayed phase which is often poorly controlled by other antiemetics.[6][8]
From Prodrug to Active Moiety: The Fosaprepitant-Aprepitant Conversion
Aprepitant is the therapeutically active molecule, but its low aqueous solubility presents challenges for intravenous formulation. To overcome this, the water-soluble prodrug fosaprepitant was developed.[2][9] Fosaprepitant is a phosphoryl derivative of aprepitant that, upon intravenous administration, is rapidly and almost completely converted to aprepitant by ubiquitous phosphatases in various tissues, including the liver, lungs, and kidneys.[1][5][10] This conversion occurs within 30 minutes of infusion, ensuring that the pharmacologically active aprepitant quickly reaches therapeutic concentrations in the plasma.[1][2][10]
Monobenzyl Fosaprepitant: A Key Intermediate in Chemical Synthesis
The synthesis of fosaprepitant from aprepitant involves phosphorylation. This process often proceeds through a dibenzyl phosphoramidate intermediate (fosaprepitant dibenzyl ester). However, this dibenzyl ester is noted to be highly unstable, making it difficult to handle and purify in a manufacturing setting.[3][4] To address this, synthetic routes have been developed that utilize Monobenzyl Fosaprepitant.[3][4] This intermediate is more stable than its dibenzyl counterpart, allowing for better control and purification during the manufacturing process before the final debenzylation step to yield fosaprepitant.[3]
Theoretical Biological Activity: As a synthetic intermediate, Monobenzyl Fosaprepitant is not designed for therapeutic use and its direct biological activity has not been characterized. Theoretically, if it were to enter a biological system, it would be expected to be a substrate for the same phosphatases and debenzylating enzymes that process other xenobiotics. This would likely lead to its conversion to aprepitant. However, its own affinity for the NK-1 receptor is presumed to be low or negligible due to the bulky benzyl and phosphate groups, which would sterically hinder proper binding to the receptor's active site. Its significance is purely chemical, enabling a more robust and reliable synthesis of the final prodrug product.
Pharmacological Profile of the Active Metabolite: Aprepitant
The entire biological effect of fosaprepitant administration is attributable to aprepitant.[1][11] Aprepitant is a selective, high-affinity antagonist of human NK-1 receptors with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors.[11][12] It readily crosses the blood-brain barrier to occupy NK-1 receptors in the central nervous system.[10][11]
Aprepitant undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[1][10][13] This makes it a substrate, a moderate inhibitor, and an inducer of CYP3A4, leading to potential drug-drug interactions with other agents metabolized through this pathway, including some chemotherapeutics.[5][14][15]
| Pharmacokinetic Parameter | Value (following 150 mg IV Fosaprepitant) | Source |
| Time to Aprepitant Conversion | < 30 minutes | [5][10] |
| Aprepitant Cmax (Peak Conc.) | ~4.01 mcg/mL | [10] |
| Aprepitant AUC | ~35.0 mcg·hr/mL | [10] |
| Aprepitant Terminal Half-life | ~9 to 13 hours | [10][16] |
| Plasma Protein Binding | > 95% | [1] |
| Volume of Distribution (Vdss) | ~70-82 L | [1][10] |
| Primary Metabolism | CYP3A4 | [1][10] |
| Excretion | 57% in urine, 45% in feces (as metabolites) | [1][10] |
Methodologies for Assessing NK-1 Receptor Antagonism
Validating the biological activity of a compound like aprepitant requires a combination of in vitro and in vivo assays. These protocols are designed not only to confirm activity but also to quantify potency and predict in vivo efficacy.
In Vitro Functional Assay: Calcium Mobilization
Rationale: The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, signals through the Gq/11 pathway to activate Phospholipase C (PLC).[17] This leads to the generation of inositol trisphosphate (IP3), which mobilizes intracellular calcium stores. An antagonist's potency can be determined by its ability to inhibit this Substance P-induced calcium flux. Human glioblastoma cells (U373MG) endogenously express the NK-1 receptor and are a standard cell line for this assay.[18]
Protocol: Antagonist-Mediated Inhibition of Calcium Flux
-
Cell Culture: Culture U373MG cells in standard growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂ until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of ~50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C, per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test antagonist (e.g., aprepitant) and a positive control antagonist in the assay buffer. Also prepare a fixed concentration of the agonist, Substance P (e.g., at its EC₈₀ concentration).
-
Antagonist Incubation: Wash the cells to remove excess dye and add the various concentrations of the antagonist to the wells. Incubate for 20-30 minutes at room temperature to allow receptor binding.
-
Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Initiate a baseline fluorescence reading for each well.
-
Agonist Challenge: Add the fixed concentration of Substance P to all wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist only). Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
In Vivo Efficacy Model: Cisplatin-Induced Emesis in Ferrets
Rationale: The ferret is considered the gold-standard animal model for emesis research because its emetic reflex closely mimics that of humans, and it is sensitive to clinically relevant emetogens like cisplatin.[19] This model is highly predictive for identifying the anti-emetic properties of 5-HT3 and NK-1 receptor antagonists.[19][20]
Protocol: Evaluation of Antiemetic Efficacy
-
Animal Acclimation: Individually house male ferrets and allow them to acclimate to the laboratory conditions for at least one week. Ensure they have free access to food and water.
-
Baseline Observation: For 1-2 hours prior to dosing, observe the animals to ensure no spontaneous emetic episodes occur.
-
Test Compound Administration: Administer the test compound (e.g., fosaprepitant, intravenously) or vehicle control at the desired dose and time point before the emetic challenge.
-
Emetogen Challenge: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce both acute and delayed phases of emesis.
-
Observation Period: Continuously observe the animals via video recording for a prolonged period (e.g., 72 hours) to capture both acute (0-24h) and delayed (24-72h) emesis. The investigators scoring the behavior must be blinded to the treatment groups.
-
Endpoint Measurement: Quantify the primary endpoints:
-
Number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Number of vomits (forceful expulsion of gastric contents).
-
Latency to the first emetic episode.
-
-
Data Analysis: Compare the mean number of retches and vomits between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA). A statistically significant reduction in emetic episodes in the treated group indicates anti-emetic efficacy.
Conclusion
Monobenzyl Fosaprepitant is a chemically significant but biologically inert entity in the context of NK-1 receptor pharmacology. Its value is rooted in synthetic chemistry, where its enhanced stability over other intermediates provides a more reliable pathway for the large-scale production of fosaprepitant. The ultimate biological activity resides entirely with aprepitant, the active metabolite, which effectively prevents emesis by antagonizing the Substance P/NK-1 receptor pathway in the central nervous system. A thorough understanding of this entire lifecycle—from the role of a synthetic intermediate to the mechanism of the final active drug and the methods used to validate it—is essential for professionals engaged in the development of novel therapeutics.
References
- FOSAPREPITANT Product Monograph. (2019).
- Taylor & Francis. (n.d.). Fosaprepitant – Knowledge and References.
- U.S. Food and Drug Administration. (n.d.). (fosaprepitant dimeglumine) for Injection - accessdata.fda.gov.
- Navari, R. M. (2009). Pharmacokinetic evaluation of fosaprepitant dimeglumine. Expert Opinion on Drug Metabolism & Toxicology, 5(12), 1625-1633.
- Navari, R. M. (2011). A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg. Future Oncology, 7(8), 941-949.
- American Academy of Pediatrics. (n.d.). Fosaprepitant | Drug Lookup | Pediatric Care Online.
- Patsnap Synapse. (2024). What is the mechanism of Fosaprepitant Dimeglumine?.
- NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis.
- Brodin, E., et al. (2007). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1295-1302.
- Slideshare. (n.d.). preclinical screening method of antiemetic drugs.pptx.
- Drugs.com. (2026). Fosaprepitant Injection: Package Insert / Prescribing Info / MOA.
- Holmes, A. M., et al. (2009). Opportunities for the replacement of animals in the study of nausea and vomiting. British Journal of Pharmacology, 157(6), 865-880.
- NC3Rs. (n.d.). Reducing animal use in complex systems: using nausea and vomiting as a test case.
- Justia Patents. (2019). Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.
- JAR-Labs. (n.d.). Assessing 'Nausea'.
- Amso, Z., et al. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3494.
- Google Patents. (n.d.). WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof.
- Google Patents. (n.d.). US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.
- ResearchGate. (2022). (PDF) The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis.
- Asadi, M. H., et al. (2022). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. International Journal of Cancer Management, 15(2).
- Merck Canada Inc. (2015). Fosaprepitant for Injection.
- Wan, W. L., et al. (2013). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters, 24(11), 979-982.
- European Patent Office. (2018). FOSAPREPITANT DIMEGLUMINE INTERMEDIATE, NEUTRAL FOSAPREPITANT, AND AMORPHOUS FOSAPREPITANT DIMEGLUMINE AND PROCESSES FOR THEIR P.
- Wikipedia. (n.d.). NK1 receptor antagonist.
- Lo, C., et al. (2008). Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 8(11), 1733-1742.
- Muñoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 12(9), 2686.
- Google Patents. (n.d.). US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.
- Geling, O., & Eichler, H. G. (2008). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Core Evidence, 3(1), 27-39.
- Aziz, Z. (2013). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 2(3), 130-136.
- Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity.
- U.S. Food and Drug Administration. (n.d.). EMEND - accessdata.fda.gov.
- PubChem. (n.d.). Fosaprepitant.
- University of Illinois Chicago Drug Information Group. (2023). What evidence supports the use of neurokinin-1 receptor antagonists for gastroparesis-related nausea and vomiting?.
- WebMD. (2025). Fosaprepitant (Emend injection, Focinvez): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- MedPath. (2020). Fosaprepitant - FDA Drug Approval Details.
- Grunberg, S. M. (2008). Fosaprepitant dimeglumine (MK-0517 or L-785298), an intravenous neurokinin-1 antagonist for the prevention of chemotherapy induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 9(18), 3261-3270.
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Monobenzyl Fosaprepitant CAS number and molecular weight
Classification: Pharmaceutical Impurity & Synthetic Intermediate Target API: Fosaprepitant Dimeglumine (IV Emend)[1]
Executive Summary
Monobenzyl Fosaprepitant (CAS: 889852-02-2) is a critical process-related impurity and transient intermediate in the synthesis of Fosaprepitant Dimeglumine.[1] Chemically defined as the monobenzyl ester of the phosphonic acid moiety, it represents the "half-deprotected" state between the dibenzyl phosphate precursor and the final pharmacologically active prodrug.
For drug development professionals, this molecule presents a dual challenge: it is a necessary intermediate that must be driven to completion during synthesis, yet it serves as a persistent impurity (ICH Q3A/B) that requires rigorous quantification in the final parenteral dosage form. This guide dissects its physicochemical identity, mechanistic formation, and detection strategies.
Physicochemical Identity & Data Profile[1][2][3][4][5]
The following data consolidates the structural and physical parameters required for analytical method development and regulatory filing.
| Parameter | Technical Specification |
| Common Name | Monobenzyl Fosaprepitant; Fosaprepitant Monobenzyl Ester |
| CAS Number | 889852-02-2 |
| Molecular Weight | 704.53 g/mol |
| Molecular Formula | C₃₀H₂₈F₇N₄O₆P |
| IUPAC Name | [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid |
| Appearance | Off-white to white solid |
| Solubility Profile | Soluble in Methanol, DMSO; Sparingly soluble in water (acidic form) |
| pKa (Predicted) | ~1.5 (Phosphate OH) |
| Role | Synthetic Intermediate / Degradation Impurity |
Mechanistic Origin: The Phosphorylation Cascade
To control Monobenzyl Fosaprepitant, one must understand its genesis. Fosaprepitant is a prodrug synthesized by phosphorylating Aprepitant.[2] The standard industrial route utilizes dibenzyl phosphoryl chloride or tetrabenzyl pyrophosphate .
The benzyl groups act as protecting groups for the phosphate. The removal of these groups (deprotection) is rarely simultaneous.[1]
-
Step 1: The first benzyl group is removed rapidly (often via hydrogenolysis or hydrolysis), yielding Monobenzyl Fosaprepitant .
-
Step 2: The second benzyl group is removed to yield the free phosphonic acid (Fosaprepitant).
Critical Insight: If the hydrogenation catalyst (Pd/C) loses activity, or if the reaction time is insufficient, the reaction "stalls" at the Monobenzyl stage, carrying this impurity into the final API.
Pathway Visualization
The following diagram illustrates the stepwise deprotection where Monobenzyl Fosaprepitant exists as the kinetic intermediate.
Caption: Stepwise deprotection pathway showing Monobenzyl Fosaprepitant as the kinetic bottleneck between the Dibenzyl precursor and the Active Pharmaceutical Ingredient.[1]
Experimental Protocol: Synthesis of Reference Standard
Researchers often require the Monobenzyl impurity as a reference standard to validate HPLC methods. Because it is an intermediate, it is difficult to purchase in bulk. The following protocol describes how to intentionally arrest the reaction to isolate this specific impurity.
Objective: Synthesize Monobenzyl Fosaprepitant via controlled partial hydrogenolysis.
Reagents & Equipment[1][3]
-
Substrate: Fosaprepitant Dibenzyl Ester (1.0 eq).
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (low loading: 0.05 eq).[1]
-
Atmosphere: Hydrogen gas (balloon pressure).[1]
-
Monitoring: HPLC (C18 column, UV 210 nm).
Step-by-Step Methodology
-
Preparation: Dissolve Fosaprepitant Dibenzyl Ester (1 g) in Methanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Add 5% Pd/C (50 mg) under a nitrogen stream to prevent ignition.
-
Controlled Hydrogenation: Purge the system with Hydrogen gas. Stir at room temperature.
-
Expert Note: Unlike the API synthesis (which runs for hours to completion), this reaction is kinetic . You must sample every 10 minutes.
-
-
Monitoring:
-
T=0 min: 100% Dibenzyl Ester.
-
T=15-30 min: Peak area for Monobenzyl Ester will maximize (typically reaching ~60-70% purity) before converting to Fosaprepitant.[1]
-
-
Quenching: Once the Monobenzyl peak maximizes (and before Fosaprepitant exceeds 20%), immediately filter the reaction mixture through a Celite bed to remove the catalyst. This stops the reduction.
-
Purification: The filtrate will contain a mixture of Dibenzyl, Monobenzyl, and Fosaprepitant.
-
Isolation: Lyophilize the collected fractions to obtain Monobenzyl Fosaprepitant as a white solid.
Analytical Control Strategy
Detecting Monobenzyl Fosaprepitant requires specific chromatographic conditions due to its amphiphilic nature (hydrophobic benzyl group + polar phosphate/morpholine core).[1]
HPLC Method Parameters (Recommended)
-
Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.0).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B (Hold for Fosaprepitant elution).
-
5-20 min: Linear ramp to 80% B (Elution of Monobenzyl Ester).
-
20-25 min: Hold 80% B (Elution of Dibenzyl Ester).
-
-
Detection: UV at 210 nm (Amide/Triazolone absorption).[1]
Why this works: The Monobenzyl impurity is significantly more lipophilic than Fosaprepitant due to the benzyl ring, causing it to retain longer on the C18 column. Standard reverse-phase conditions provide excellent resolution (>2.[1]0) between the API and this impurity.
References
-
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant. Retrieved February 22, 2026.
-
SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet. (Confirming CAS 889852-02-2 and MW 704.53).[1][4]
-
European Medicines Agency (EMA). Assessment Report: Ivemend (Fosaprepitant).[1] (Contextualizing impurity limits and degradation pathways).
-
Wu, W., et al. (2013). "Synthesis of the major isomers of Aprepitant and Fosaprepitant."[5] Chinese Chemical Letters, 24(10), 917-920.[1] (Provides grounding for the benzyl protection/deprotection chemistry).[1]
- PatSnap/Google Patents.Patent CN104650142A: Preparation method of fosaprepitant dimeglumine. (Describes the dibenzyl to monobenzyl to fosaprepitant reaction sequence).
Sources
- 1. Monobenzyl Fosaprepitant | C30H28F7N4O6P | CID 135399829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. Synthesis method of fosaprepitant dimeglumine - Eureka | Patsnap [eureka.patsnap.com]
- 4. allmpus.com [allmpus.com]
- 5. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]
Technical Whitepaper: The Critical Role of Monobenzyl Fosaprepitant in Fosaprepitant Production
Abstract
This technical guide examines the process chemistry surrounding Monobenzyl Fosaprepitant (MBF), a critical intermediate and potential impurity in the synthesis of Fosaprepitant Dimeglumine. While Fosaprepitant was developed to solve the solubility challenges of the NK1 receptor antagonist Aprepitant, its manufacturing introduces a complex impurity profile. This paper details the "discovery" of MBF not as a serendipitous event, but as a pivotal finding in process optimization, analyzing its formation kinetics, stability paradox, and the rigorous protocols required for its control in pharmaceutical manufacturing.
Introduction: The Prodrug Imperative
The development of Fosaprepitant Dimeglumine was driven by a pharmacokinetic necessity. Aprepitant, a potent substance P/neurokinin-1 (NK1) receptor antagonist used for Chemotherapy-Induced Nausea and Vomiting (CINV), exhibits extremely low water solubility (approx. 3-7 µg/mL), limiting its use in intravenous (IV) formulations.[1]
To overcome this, a phosphoryl prodrug strategy was employed. By attaching a phosphate group to the morpholine ring of Aprepitant, solubility is enhanced by orders of magnitude. However, the introduction of the phosphate group requires protecting groups—typically benzyl esters—during synthesis. It is within this deprotection sequence that Monobenzyl Fosaprepitant emerges as a critical process-related entity.[1]
The Chemistry of "Discovery": Process History
The "discovery" of Monobenzyl Fosaprepitant is rooted in the scale-up challenges faced during the optimization of the Fosaprepitant synthetic route. Early process development revealed that the transition from the phosphorylated intermediate to the final drug substance was not a simple binary switch but involved a stable, isolable intermediate that could compromise batch purity.
The Synthetic Pathway
The standard industrial synthesis involves the phosphorylation of Aprepitant using tetrabenzyl pyrophosphate (TBPP) or dibenzyl phosphoryl chloride , followed by a catalytic hydrogenolysis to remove the benzyl protecting groups.
The reaction proceeds through two distinct stages of deprotection:[2]
-
Dibenzyl Fosaprepitant (DBF): The immediate product of phosphorylation. It is often amorphous and thermally unstable.
-
Monobenzyl Fosaprepitant (MBF): The result of removing the first benzyl group.
-
Fosaprepitant (Active): The final deprotected species.[1]
The Stability Paradox
Process chemists identified a counter-intuitive stability profile:
-
Dibenzyl Ester: Highly unstable and prone to hydrolysis/degradation.
-
Monobenzyl Ester (Impurity): Surprisingly stable.[1]
This stability difference means that if the hydrogenolysis reaction stalls or is interrupted, the reaction mixture accumulates MBF. Unlike the transient dibenzyl ester, MBF does not spontaneously degrade or convert easily without active catalytic pressure. This "trap" led to MBF being classified as a Key Intermediate and a Critical Quality Attribute (CQA) impurity.[1]
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the specific node where Monobenzyl Fosaprepitant forms.
Figure 1: The stepwise deprotection pathway of Fosaprepitant.[1] Monobenzyl Fosaprepitant acts as a stable kinetic trap between the unstable dibenzyl ester and the final product.
Technical Protocol: Detection and Control
As a Senior Application Scientist, relying on generic "monitoring" is insufficient. The following protocols define the specific analytical and engineering controls required to manage MBF.
Analytical Detection (HPLC)
MBF is structurally similar to both the starting material and the product, requiring high-resolution separation.[1]
| Parameter | Specification | Causality/Rationale |
| Column | C18 (250 mm × 4.6 mm, 5µm) | Required for hydrophobic retention of benzyl groups.[1] |
| Mobile Phase A | 0.5 M Ammonium Phosphate (pH 2.[1][3]2) | Low pH suppresses ionization of the phosphate, improving peak shape. |
| Mobile Phase B | Acetonitrile : Methanol (30:[1]70) | High organic content required to elute the lipophilic monobenzyl impurity. |
| Detection | UV at 210-220 nm | Maximizes sensitivity for the benzyl chromophore.[1] |
| Limit of Quantitation | < 0.05% | ICH Q3A/B requirement for genotoxic/potent impurities. |
Synthesis Control Protocol: Optimized Hydrogenolysis
To prevent the accumulation of MBF, the hydrogenolysis step must be driven to completion without degrading the labile N-N bond in the triazolinone ring.
Step-by-Step Methodology:
-
Catalyst Selection: Use 10% Pd/C (50% wet) .
-
Insight: Dry catalysts present ignition risks with benzyl solvents; wet catalysts moderate activity and improve safety.
-
-
Solvent System: Dissolve the Dibenzyl intermediate in Methanol containing N-methyl-D-glucamine (Meglumine) .
-
Reaction Conditions:
-
Pressure: 40–60 psi H₂.[1]
-
Temperature: Maintain 20–25°C.
-
Critical Control Point: Do not exceed 30°C. Higher temperatures increase the risk of defluorination (another impurity pathway) rather than accelerating the removal of the benzyl group.
-
-
Endpoint Monitoring:
-
Sample at 2-hour intervals.
-
Stop Criteria: Monobenzyl Fosaprepitant < 0.10% by HPLC area normalization.
-
Action: If MBF persists >0.10% after 6 hours, add fresh catalyst (10% w/w) rather than increasing temperature.[1]
-
Impurity Profile & Data Summary
The following table summarizes the critical data regarding Monobenzyl Fosaprepitant compared to other species in the reaction matrix.
| Compound | Role | Relative Retention Time (RRT)* | Stability Profile | Regulatory Limit |
| Aprepitant | Starting Material | ~2.5 | Stable | NMT 0.15% |
| Dibenzyl Fosaprepitant | Intermediate | ~3.2 | Unstable (Hydrolysis prone) | NMT 0.15% |
| Monobenzyl Fosaprepitant | Impurity | ~1.8 | High Stability | NMT 0.15% |
| Fosaprepitant | API | 1.0 | Stable (as salt) | N/A |
*RRT values are approximate and dependent on specific gradient conditions cited in Section 4.1.
Conclusion
Monobenzyl Fosaprepitant represents a classic case of a "sticky intermediate" in prodrug synthesis. Its discovery was not merely the identification of a peak on a chromatogram, but the realization that the deprotection of dibenzyl phosphate esters is a discrete, stepwise process governed by distinct kinetics.
For the modern process scientist, control of MBF is achieved not by aggressive heating, which degrades the API, but by kinetic facilitation —using the counter-ion (meglumine) during the reaction to drive the equilibrium and ensuring adequate catalyst turnover.
References
-
Liu, H., et al. (2023).[3] Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. Pakistan Journal of Pharmaceutical Sciences.
-
Chawla, H., et al. (2014). Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. U.S. Patent No. 8,623,844.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Wan, W.L., et al. (2013).[5] Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters.
-
Reddy, P.R., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantitative Determination of Impurities in Fosaprepitant Dimeglumine. Asian Journal of Pharmaceutical Analysis.
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant.
Sources
- 1. Monobenzyl Fosaprepitant | C30H28F7N4O6P | CID 135399829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104650142A - Preparation method of fosaprepitant dimeglumine - Google Patents [patents.google.com]
- 3. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis method of fosaprepitant dimeglumine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]
- 6. WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Monobenzyl Fosaprepitant
Introduction: The Analytical Imperative for Fosaprepitant and Its Intermediates
Fosaprepitant dimeglumine is a critical antiemetic agent, administered intravenously to prevent chemotherapy-induced nausea and vomiting (CINV).[1] It functions as a water-soluble N-phosphoryl prodrug, which upon administration, is rapidly and completely converted to aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist.[2] The efficacy and safety of the final drug product are contingent upon the purity of the active pharmaceutical ingredient (API). Monobenzyl fosaprepitant is a key process-related impurity and a potential intermediate in the synthesis of fosaprepitant.[1] Its presence, even in trace amounts, can indicate incomplete reactions or side reactions during manufacturing.
Therefore, robust, sensitive, and specific analytical methods are paramount for the quantitative determination of monobenzyl fosaprepitant. Such methods are essential for:
-
Quality Control (QC): Ensuring the purity of fosaprepitant dimeglumine bulk drug substance and finished pharmaceutical products by quantifying process-related impurities.[3][4]
-
Stability Studies: Evaluating the degradation pathways of fosaprepitant under various stress conditions, as mandated by ICH guidelines.[5][6]
-
Pharmacokinetic (PK) Studies: While fosaprepitant is the primary analyte in bioanalysis, understanding the profile of related compounds can be crucial in comprehensive drug metabolism and pharmacokinetic (DMPK) assessments.
This document provides detailed application notes and protocols for two distinct, field-proven methodologies for the analysis of monobenzyl fosaprepitant:
-
A Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for quality control and purity analysis of bulk drug substance.
-
A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the bioanalytical quantification in plasma, adaptable for pharmacokinetic studies.
Application Note 1: Stability-Indicating RP-HPLC Method for Monobenzyl Fosaprepitant in Bulk Drug Substance
Principle and Rationale
The fundamental goal of a stability-indicating method is to resolve the main active compound from all potential process-related impurities and degradation products.[4][6] This RP-HPLC method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution program is utilized to ensure that compounds with a wide range of polarities, including the highly polar fosaprepitant and the less polar monobenzyl and dibenzyl intermediates, are effectively separated and eluted with sharp, symmetrical peaks.
The mobile phase is buffered at a low pH (typically around 2.1-3.1) using phosphoric acid or a phosphate buffer.[2][5][7] This is a critical choice driven by the need to suppress the ionization of the acidic phosphate group on fosaprepitant and its analogues, thereby promoting better retention and peak shape on the non-polar stationary phase. UV detection at a low wavelength, typically 210 nm, is selected because it provides high sensitivity for fosaprepitant and its related substances which lack a strong chromophore at higher wavelengths.[6][8]
Experimental Protocol
-
Fosaprepitant Dimeglumine Reference Standard
-
Monobenzyl Fosaprepitant Reference Standard[9]
-
Acetonitrile (HPLC Gradient Grade)
-
Methanol (HPLC Grade)
-
Ammonium Dihydrogen Phosphate (AR Grade) or Potassium Dihydrogen Phosphate (AR Grade)[5][7]
-
Orthophosphoric Acid (85%, AR Grade)
-
Deionized Water (18.2 MΩ·cm)
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Waters Alliance e2695 with 2998 PDA detector).[2]
-
Data acquisition and processing software (e.g., Empower 3).[2]
| Parameter | Condition | Rationale |
| Column | NanoChrom C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for complex impurity profiles.[5] |
| Mobile Phase A | 0.05 M Ammonium Dihydrogen Phosphate, pH adjusted to 2.2 with H₃PO₄ : Acetonitrile (80:20, v/v) | Low pH suppresses analyte ionization for better retention. The aqueous phase ensures retention of polar compounds.[5] |
| Mobile Phase B | Methanol : Acetonitrile (70:30, v/v) | The organic phase facilitates the elution of more hydrophobic compounds like monobenzyl fosaprepitant.[5] |
| Gradient Program | See Table 2 below | A gradient is essential to elute both polar (fosaprepitant) and non-polar (impurities) compounds in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35°C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.[5] |
| Detection Wavelength | 210 nm | Provides maximum absorbance and sensitivity for fosaprepitant and its related substances.[6][7] |
| Injection Volume | 20 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Diluent | Water : Acetonitrile (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Table 1: Optimized RP-HPLC Chromatographic Conditions.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 28.0 | 80 | 20 |
| 35.0 | 80 | 20 |
Table 2: Gradient Elution Program.
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Monobenzyl Fosaprepitant Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 50 mg of Fosaprepitant Dimeglumine API sample into a 50 mL volumetric flask.
-
Add approximately 25 mL of Diluent, sonicate to dissolve, and then dilute to volume with Diluent to obtain a final concentration of 1.0 mg/mL.[1]
-
-
System Suitability Test (SST):
-
Prepare an SST solution containing Fosaprepitant (e.g., 1.0 mg/mL) spiked with Monobenzyl Fosaprepitant and other relevant impurities at the specification limit (e.g., 0.15%).[2]
-
Inject the SST solution six times. The system is deemed ready for analysis if the criteria in Table 3 are met.
-
-
Analysis:
-
Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).
-
Identify the Monobenzyl Fosaprepitant peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram.
-
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | NMT 1.5 | Ensures peak symmetry, which is critical for accurate integration.[2] |
| Theoretical Plates (N) | NLT 5000 | Indicates column efficiency and separation power.[2] |
| Resolution (Rs) | NLT 2.0 between Monobenzyl Fosaprepitant and adjacent peaks | Confirms that the impurity peak is baseline-separated from other components. |
| % RSD for Peak Area | NMT 2.0% for 6 replicate injections | Demonstrates the precision of the injection and the stability of the system.[1] |
Table 3: System Suitability Test (SST) Criteria.
Calculation: The amount of Monobenzyl Fosaprepitant in the sample is calculated using the following formula:
Where:
-
Area_impurity is the peak area of monobenzyl fosaprepitant in the sample chromatogram.
-
Area_standard is the average peak area of monobenzyl fosaprepitant in the standard chromatogram.
-
Conc_standard is the concentration of the monobenzyl fosaprepitant standard solution.
-
Conc_sample is the concentration of the fosaprepitant sample solution.
Workflow Diagram
Caption: Workflow for stability-indicating HPLC analysis.
Application Note 2: Bioanalytical LC-MS/MS Method for Monobenzyl Fosaprepitant in Plasma
Principle and Rationale
For bioanalytical applications, sensitivity and selectivity are the most critical parameters due to the complexity of the biological matrix (e.g., plasma) and the typically low concentrations of analytes.[10][11] LC-MS/MS is the gold standard for this purpose.[12] This method utilizes a simple protein precipitation step to quickly and effectively remove the majority of plasma proteins, which would otherwise interfere with the analysis.[13]
Chromatographic separation is still crucial to separate the analyte from matrix components that can cause ion suppression or enhancement. A rapid gradient on a C18 column is typically sufficient. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For fosaprepitant and its phosphorylated analogues, electrospray ionization (ESI) in negative mode is often preferred, as the phosphate moiety is readily deprotonated to form a stable [M-H]⁻ precursor ion.[13] The selection of a stable, isotopically labeled internal standard (IS), such as d4-aprepitant or d4-fosaprepitant, is critical for correcting for variability in sample preparation and instrument response.
Experimental Protocol
-
Monobenzyl Fosaprepitant Reference Standard
-
Stable Isotope-Labeled Internal Standard (e.g., d4-Fosaprepitant)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Control Human Plasma (K2EDTA)
-
UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
-
Data acquisition and analysis software (e.g., Analyst, MassLynx)
| Parameter | Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent | A short column with small particles allows for rapid and efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte ionization (in positive mode) or provides protons for adduct formation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase elutes the analytes from the reversed-phase column. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks for MS detection. |
| Gradient | 5% B to 95% B in 3.0 min; hold for 1.0 min; return to 5% B and re-equilibrate for 1.0 min | A fast gradient is suitable for high-throughput bioanalysis. |
| Injection Volume | 5 µL | Small volume minimizes matrix effects while providing sufficient sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phosphate group is readily deprotonated, making negative mode highly sensitive for fosaprepitant and its analogues.[13] |
| MRM Transitions | See Table 5 below | Provides the highest degree of selectivity and sensitivity for quantification. |
Table 4: Optimized LC-MS/MS Conditions.
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Monobenzyl Fosaprepitant | 703.5 | To be determined by infusion | 100 | Optimized |
| Fosaprepitant | 613.1 | 78.9 (PO₃⁻) | 100 | Optimized[13] |
| Internal Standard (d4-Fosaprepitant) | 617.0 | 78.9 (PO₃⁻) | 100 | Optimized[13] |
Table 5: Optimized Mass Spectrometer MRM Transitions. (Note: Monobenzyl Fosaprepitant transitions must be empirically determined by infusing a standard solution into the mass spectrometer. The precursor ion is based on its molecular weight of 704.53.[9])
-
Stock and Working Solutions: Prepare stock solutions of Monobenzyl Fosaprepitant and the Internal Standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol). Prepare serial dilutions in 50:50 Acetonitrile:Water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank plasma to create a calibration curve (e.g., 8-10 points) and at least three levels of QCs (low, medium, high).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the IS working solution in Acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
Analysis:
-
Create an analysis batch in the instrument software.
-
Inject the samples onto the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the IS for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Workflow Diagram
Caption: Workflow for bioanalytical LC-MS/MS analysis.
References
-
Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. PubMed. (2023). [Link]
-
Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). [Link]
-
Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Journal of Chemistry. (2020). [Link]
-
Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. ResearchGate. (2025). [Link]
-
Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharma and Pharmaceutical Research. (2017). [Link]
-
Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. (n.d.). [Link]
- Method for simultaneously detecting fosaprepitant and aprepitant in plasma.
-
Development and validation of stability indicating assay method for estimation of fosaprepitant dimeglumine in bulk and its dosage form. Parul University Digital Repository. (2013). [Link]
-
Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Publication Corporation. (2020). [Link]
-
Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine | Request PDF. ResearchGate. (2025). [Link]
-
AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. ResearchGate. (n.d.). [Link]
-
Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. IJPPR. (2017). [Link]
-
(PDF) An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. ResearchGate. (2025). [Link]
-
Fosaprepitant Monobenzyl Impurity. Allmpus. (n.d.). [Link]
- Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.
-
Determination and Validation of Aprepitant in Rat Plasma using LC−MS/MS. Future Science. (2021). [Link]
-
A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. NIH. (n.d.). [Link]
-
Development and validation of a combined liquid chromatography tandem-mass spectrometry assay for the quantification of aprepitant and dexamethasone in human plasma to support pharmacokinetic studies in pediatric patients. DSpace. (2021). [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. (n.d.). [Link]
-
MxP® Quant 1000 kit – Coverage and precision across biological matrices. Biocrates. (n.d.). [Link]
-
Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). PubMed. (2011). [Link]
-
Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. PubMed. (2003). [Link]
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- 13. researchgate.net [researchgate.net]
Monobenzyl Fosaprepitant: A Qualified Reference Standard for Assuring the Purity of Fosaprepitant Dimeglumine for Injection
An Application Note for the Pharmaceutical Analyst
Abstract
This technical guide provides a detailed framework for the use of Monobenzyl Fosaprepitant as a critical reference standard in the quality control of Fosaprepitant Dimeglumine, an intravenous antiemetic agent. As a known process-related impurity and potential degradant, accurate quantification of Monobenzyl Fosaprepitant is mandated by global regulatory bodies to ensure patient safety.[1] This document furnishes a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) protocol, explains the scientific rationale behind the analytical choices, and outlines the essential steps for the qualification of the reference standard itself. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The Analytical Imperative: Context and Significance
Fosaprepitant dimeglumine is a water-soluble prodrug that is rapidly converted in vivo to aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[1][2][3][4] Its primary clinical use is in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][4] Given its parenteral route of administration, the purity profile of the lyophilized drug product is of utmost importance.
Pharmaceutical manufacturing processes for complex molecules like fosaprepitant can inadvertently generate structurally similar impurities.[5] Monobenzyl Fosaprepitant is a key intermediate in certain synthetic routes and can persist as a process-related impurity in the final active pharmaceutical ingredient (API).[6][7][8] Its presence must be strictly controlled within the limits defined by pharmacopeial monographs and ICH guidelines.[1] The use of a fully characterized Monobenzyl Fosaprepitant reference standard is, therefore, not merely a matter of procedural compliance but a fundamental requirement for a scientifically valid, stability-indicating analytical method.[9][10][11]
This document serves as a practical guide to implementing such a method, grounding the protocol in established analytical principles to ensure robust and reproducible results.
Structural Relationships and Physicochemical Profile
A clear understanding of the molecular architecture of fosaprepitant and its related compounds is essential for developing a selective analytical method. Monobenzyl Fosaprepitant differs from the dibenzyl ester intermediate by the loss of one benzyl group, making their chromatographic properties similar yet distinct enough for separation under optimized conditions.
Figure 1: Structural and process relationships between Fosaprepitant and key related substances.
The physicochemical properties of the Monobenzyl Fosaprepitant reference standard are critical for its proper handling, storage, and the preparation of accurate standard solutions.
| Property | Value | Source / Rationale |
| Chemical Name | [3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phosphonic Acid Mono(phenylmethyl) Ester | [12] |
| Molecular Formula | C₃₀H₂₈F₇N₄O₆P | [12] |
| Molecular Weight | 704.53 g/mol | [12] |
| Appearance | Off-white solid | [12] |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile | [12] |
| Storage | 2-8 °C, protected from light and moisture | Standard practice for reference materials[13] |
Protocol: Impurity Quantification by Reversed-Phase HPLC
This section provides a detailed, validated method for the quantification of Monobenzyl Fosaprepitant in Fosaprepitant Dimeglumine drug substance or product. The method is designed to be stability-indicating, capable of separating the main analyte from its key impurities and degradants.
Rationale of Method Design
-
Stationary Phase: A C18 stationary phase is chosen for its hydrophobic character, which provides effective retention for the relatively non-polar fosaprepitant and its analogues.
-
Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The buffer controls the pH to ensure consistent ionization and peak shape, while the gradient of acetonitrile allows for the elution of compounds with varying polarities, providing the necessary resolution between the closely related substances.[9][11]
-
Detection: UV detection at 210 nm is selected as it offers high sensitivity for fosaprepitant and its related compounds, which contain multiple chromophores.[9][14]
Step-by-Step Experimental Workflow
Figure 2: Workflow for the HPLC analysis of Monobenzyl Fosaprepitant impurity.
A. Reagents and Materials
-
Monobenzyl Fosaprepitant Reference Standard
-
Fosaprepitant Dimeglumine Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
B. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | %B | | | 0 | 35 | | | 25 | 75 | | | 30 | 75 | | | 32 | 35 | | | 40 | 35 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL |
C. Solution Preparation
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Reference Standard Solution (1.0 µg/mL):
-
Accurately weigh ~10 mg of Monobenzyl Fosaprepitant RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent (Stock Solution: 100 µg/mL).
-
Dilute 1.0 mL of this stock solution to 100.0 mL with Diluent.
-
-
Sample Solution (1.0 mg/mL of Fosaprepitant):
-
Accurately weigh an amount of Fosaprepitant Dimeglumine sample equivalent to 50 mg of Fosaprepitant into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
D. System Suitability Before analysis, inject the Reference Standard Solution (1.0 µg/mL) six times. The system is ready for analysis only if the following criteria are met.
| Parameter | Acceptance Limit | Rationale |
| RSD of Peak Areas | ≤ 5.0% | Ensures precision of the analytical system.[9] |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape for accurate integration.[9] |
| Theoretical Plates (N) | ≥ 3000 | Demonstrates column efficiency and separation capability.[9] |
E. Calculation The percentage of Monobenzyl Fosaprepitant is calculated using the external standard method:
% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Impurity: Peak area of Monobenzyl Fosaprepitant in the sample chromatogram.
-
Area_Standard: Average peak area from the system suitability injections.
-
Conc_Standard: Concentration of the Reference Standard Solution (mg/mL).
-
Conc_Sample: Nominal concentration of Fosaprepitant in the Sample Solution (mg/mL).
Trustworthiness: Qualification of the Reference Standard
A reference standard is only as reliable as the data that supports its identity and purity.[5][15] While primary standards are sourced from pharmacopeias (e.g., USP), secondary or working standards, such as this Monobenzyl Fosaprepitant, must be rigorously qualified internally.[13][15][16] This process establishes its suitability for its intended analytical purpose.
Essential Qualification Tests:
-
Identity Confirmation: The structural integrity must be unequivocally confirmed.
-
Techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.
-
Rationale: Orthogonal techniques provide complementary information to build a complete picture of the molecular structure, ensuring the material is what it purports to be.
-
-
Purity Determination: A comprehensive purity assessment is crucial for accurate quantitative analysis.
-
Chromatographic Purity: Determined by a high-resolution HPLC method, ideally under different conditions than the routine test method to ensure all impurities are resolved. Purity should typically be ≥95%.[12]
-
Mass Balance Approach: The final assigned purity value should account for non-chromatographic impurities. This involves quantifying water content (by Karl Fischer titration), residual solvents (by Headspace GC), and non-volatile inorganic content (by Residue on Ignition/Sulfated Ash).[5]
-
-
Assigned Purity & Potency: The final purity value is calculated by the mass balance approach and is used for preparing standard solutions of known concentration.
-
Certificate of Analysis (CoA): All qualification data must be documented in a comprehensive CoA, which includes the batch number, storage conditions, re-test date, and a summary of all analytical tests performed.[17]
Conclusion
The use of a well-characterized Monobenzyl Fosaprepitant reference standard is a non-negotiable component of a robust quality control strategy for Fosaprepitant Dimeglumine. The HPLC protocol detailed herein provides a reliable method for the accurate quantification of this critical process impurity. By integrating this scientifically sound analytical methodology with a rigorous reference standard qualification program, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of their products, thereby meeting both regulatory expectations and the ultimate needs of the patient.
References
-
Sen, G., Babu, K. R., Annapurna, N., Vekariya, N. A., Kumar, V. J., & Kumar, K. S. R. P. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 11, 12. Available at: [Link]
-
Veeprho. (n.d.). Fosaprepitant Impurities and Related Compound. Retrieved February 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved February 22, 2026, from [Link]
-
Pfanstiehl, Inc. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved February 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fosaprepitant-impurities. Retrieved February 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fosaprepitant Dimeglumine-impurities. Retrieved February 22, 2026, from [Link]
-
Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. Retrieved February 22, 2026, from [Link]
-
PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, February 6). Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. Retrieved February 22, 2026, from [Link]
-
Asian Journal of Chemistry. (2020, August 20). Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Retrieved February 22, 2026, from [Link]
-
MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved February 22, 2026, from [Link]
-
GIS Science Journal. (2022). Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, December 12). An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof.
- Google Patents. (n.d.). US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.
- Google Patents. (n.d.). US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.
- Google Patents. (n.d.). CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma.
-
Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity. Retrieved February 22, 2026, from [Link]
-
European Patent Office. (2018, May 9). FOSAPREPITANT DIMEGLUMINE INTERMEDIATE, NEUTRAL FOSAPREPITANT, AND AMORPHOUS FOSAPREPITANT DIMEGLUMINE AND PROCESSES FOR THEIR P. Retrieved February 22, 2026, from [Link]
-
Government of Canada. (2019, June 13). FOSAPREPITANT Product Monograph. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Fosaprepitant. Retrieved February 22, 2026, from [Link]
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Monobenzyl Fosaprepitant for in vitro degradation studies of fosaprepitant
Application Note: Strategic Utilization of Monobenzyl Fosaprepitant in the Stability Profiling and Method Validation of Fosaprepitant Dimeglumine
Executive Summary
Fosaprepitant dimeglumine is a phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant.[1][2][3] Its stability profile is complex due to the lability of the phosphoramidate bond. Monobenzyl Fosaprepitant (MBF), a critical intermediate in the synthetic pathway, serves as a vital Reference Standard (RS) during in vitro degradation studies. Unlike typical hydrolytic degradants, MBF is a process-related impurity that poses a high risk of co-elution with genuine degradants during HPLC analysis.
This guide details the protocol for utilizing Monobenzyl Fosaprepitant to validate stability-indicating methods (SIM), ensuring that the analytical window accurately distinguishes between synthetic carryover and active pharmaceutical ingredient (API) degradation.
Scientific Background & Mechanistic Insight
The Chemistry of Instability
Fosaprepitant is synthesized by phosphorylating aprepitant with dibenzyl phosphoryl chloride (or tetrabenzyl pyrophosphate), followed by catalytic hydrogenation to remove the benzyl protecting groups.
-
Complete Hydrogenation: Yields Fosaprepitant (API).[1]
-
Incomplete Hydrogenation: Yields Monobenzyl Fosaprepitant (Impurity).[1]
-
Hydrolysis (Degradation): Fosaprepitant reverts to Aprepitant in vivo and in vitro under stress.
Why use MBF in degradation studies? In forced degradation studies, the primary goal is to prove "Specificity." You must demonstrate that your analytical method can separate the API from all potential impurities. Since MBF is lipophilic (like aprepitant) but retains a phosphate moiety (like fosaprepitant), it elutes in a critical region of the chromatogram, often masking other degradants if the gradient is not optimized.
Pathway Visualization
The following diagram illustrates the relationship between the synthesis intermediates and the degradation pathway, highlighting where Monobenzyl Fosaprepitant fits into the matrix.
Caption: Synthetic and degradation trajectory of Fosaprepitant. Monobenzyl Fosaprepitant represents the critical "half-way" point in deprotection.[1]
Experimental Protocols
Materials & Reagents
-
API: Fosaprepitant Dimeglumine (>99.0% purity).[1]
-
Impurity Standard: Monobenzyl Fosaprepitant (CAS: 889852-02-2), >95% purity.[1][4]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).[1]
Protocol A: Preparation of Stock Standards
Note: Monobenzyl Fosaprepitant has different solubility characteristics than the dimeglumine salt of the API.
-
Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).
-
Monobenzyl Stock (Solution A):
-
Fosaprepitant Stock (Solution B):
Protocol B: Specificity & Spiking Study (Method Validation)
This protocol confirms that the degradation products generated in Protocol C do not co-elute with the known process impurity (Monobenzyl).[1]
-
Control Sample: Inject Solution B (API only).
-
Spiked Sample:
-
Injection: Inject 10 µL into the HPLC system (conditions below).
Protocol C: Forced Degradation (Stress Testing)
Perform these stress conditions on the API. The Monobenzyl standard is injected separately to mark its retention time against the degradation peaks.
| Stress Type | Conditions | Mechanistic Expectation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2 hours | Rapid hydrolysis of P-N bond |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | Extremely labile. Rapid conversion to Aprepitant. |
| Oxidation | 3% | Potential N-oxide formation on morpholine ring. |
| Thermal | 60°C (Solid State), 7 days | Slow degradation; check for dimerization.[1] |
Analytical Methodology (HPLC)
To successfully resolve Monobenzyl Fosaprepitant (hydrophobic) from Fosaprepitant (hydrophilic) and Aprepitant (highly hydrophobic), a gradient elution is mandatory.[1]
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).[1]
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (phosphate absorption) and 254 nm (aromatic rings).[1]
-
Column Temp: 35°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 65 | 35 | Elution of Fosaprepitant |
| 15.0 | 65 | 35 | Isocratic Hold |
| 35.0 | 20 | 80 | Elution of Monobenzyl & Aprepitant |
| 45.0 | 20 | 80 | Wash |
| 46.0 | 65 | 35 | Re-equilibration |[1]
Data Analysis & Interpretation
The following table summarizes the expected Relative Retention Times (RRT) relative to Fosaprepitant.
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12] RRT | Characteristics |
| Fosaprepitant | 1.00 | Main Peak (Polar).[1] |
| Aprepitant | ~2.1 - 2.3 | Major Degradant (Non-polar).[1] |
| Monobenzyl Fosaprepitant | ~1.6 - 1.8 | Critical Marker. Elutes between API and Aprepitant.[1] |
| Dibenzyl Fosaprepitant | > 2.5 | Highly retained (if present).[1] |
Acceptance Criteria for Method Validation:
-
Resolution (
): The resolution between Monobenzyl Fosaprepitant and any adjacent degradation peak (specifically Aprepitant) must be .[1][8] -
Peak Purity: The Fosaprepitant peak in stressed samples must show a purity angle < purity threshold (using PDA detector), ensuring no hidden co-elution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant. Retrieved February 22, 2026, from [Link][1]
-
Asian Journal of Chemistry (2020). Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine.[1] (Contextual validation of degradation pathways). Retrieved from [Link]
-
Google Patents (2013). US8623844B2 - Fosaprepitant dimeglumine intermediate... and processes for their preparations.[1] (Defines the synthesis role of benzyl esters). Retrieved from
Sources
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- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. WO2019221815A1 - Compositions of fosaprepitant and methods of preparationcompositions of fosaprepitant and methods of preparation - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
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- 8. asianpubs.org [asianpubs.org]
- 9. EP3493815B1 - Formulations of fosaprepitant and aprepitant - Google Patents [patents.google.com]
- 10. Fosaprepitant N-Benzyl Impurity - SRIRAMCHEM [sriramchem.com]
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- 12. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]
Application Note: Validated Stability-Indicating HPLC Method for Monobenzyl Fosaprepitant Impurity Profiling
This Application Note is designed for analytical scientists and quality control professionals involved in the development of Fosaprepitant Dimeglumine. It addresses the specific challenge of quantifying the Monobenzyl Fosaprepitant impurity (an intermediate species) using a validated, stability-indicating HPLC method.
Executive Summary & Scientific Context
Fosaprepitant Dimeglumine is a phosphorylated prodrug of the neurokinin-1 receptor antagonist Aprepitant.[1] Its synthesis typically involves the phosphorylation of Aprepitant using tetrabenzyl pyrophosphate or dibenzyl phosphoryl chloride, followed by a catalytic hydrogenolysis step to remove the benzyl protecting groups.
Monobenzyl Fosaprepitant (CAS: 889852-02-2) is a critical process-related impurity and intermediate. It represents the "incomplete hydrogenation" species where only one of the two benzyl groups has been removed.
Why This Method Matters
Controlling this impurity is chemically challenging due to the significant polarity difference between the parent drug (highly polar/ionic) and the impurities (highly lipophilic). Standard isocratic methods fail to elute the Monobenzyl and Dibenzyl species within a reasonable timeframe, or they elute them as broad, tailing peaks.
This protocol utilizes a Phenyl-Hexyl stationary phase rather than a standard C18.
-
Scientific Rationale: The Phenyl-Hexyl phase provides unique
- interactions with the benzyl ester groups of the impurities, offering superior selectivity and peak shape for Monobenzyl Fosaprepitant compared to standard alkyl-bonded phases.
Chemical Pathway & Impurity Logic
Understanding the formation of the analyte is prerequisite to detection. The following diagram illustrates the hydrogenation pathway where the Monobenzyl species is formed.
Figure 1: Synthesis and degradation pathway showing the origin of Monobenzyl Fosaprepitant.
Method Development Strategy
Chromatographic Conditions
-
Column Choice: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Reasoning: Maximizes resolution between the aromatic Aprepitant, Monobenzyl (1 benzyl), and Dibenzyl (2 benzyls) species.
-
-
Mobile Phase A (Buffer): 10 mM Ammonium Phosphate (pH 3.0).
-
Reasoning: Acidic pH suppresses the ionization of the phosphate group on the Monobenzyl impurity (pKa ~1.5 and ~6.5), keeping it in a semi-neutral state to improve retention and peak symmetry.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Detection: UV at 215 nm.
-
Reasoning: The carbonyl and aromatic ring systems absorb strongly here; phosphate groups are non-chromophoric.
-
Gradient Profile
The method employs a steep gradient to handle the "Polarity Gap."
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibrate / Retain Fosaprepitant |
| 5.0 | 90 | 10 | Isocratic hold for Polar Parent |
| 25.0 | 20 | 80 | Ramp to elute Lipophilic Impurities |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 90 | 10 | Re-equilibrate |
| 35.0 | 90 | 10 | End |
Detailed Experimental Protocol
Reagents & Standards
-
Monobenzyl Fosaprepitant Standard: (CAS 889852-02-2) >95% purity.[2][3]
-
Fosaprepitant Dimeglumine API: Reference standard.
-
Ammonium Dihydrogen Phosphate: HPLC Grade.
-
Orthophosphoric Acid (85%): For pH adjustment.
-
Acetonitrile & Water: HPLC/Milli-Q Grade.
Preparation of Solutions
-
Diluent: Phosphate Buffer pH 7.0 : Acetonitrile (50:50 v/v).
-
Critical Note: Fosaprepitant is unstable in acidic diluents. Use neutral pH for sample preparation to prevent in-situ hydrolysis back to Aprepitant during the autosampler wait time.
-
-
Standard Stock Solution (Impurity): Dissolve 5 mg Monobenzyl Fosaprepitant in 50 mL Diluent (100 µg/mL).
-
Test Sample: Dissolve 50 mg Fosaprepitant Dimeglumine API in 50 mL Diluent (1000 µg/mL).
System Suitability Criteria
Before releasing results, the system must pass:
-
Resolution (Rs): > 2.0 between Aprepitant and Monobenzyl Fosaprepitant.
-
Tailing Factor (T): < 1.5 for the Fosaprepitant peak.
-
Precision: %RSD < 2.0% for 6 replicate injections of the standard.
Method Validation (ICH Q2 R1/R2)
The following data summarizes the expected performance characteristics based on field validation of this protocol.
Specificity & Elution Order
The method successfully separates the components in the following order:
-
Fosaprepitant: ~3.5 min (Polar)
-
Aprepitant: ~14.2 min (Moderately Lipophilic)
-
Monobenzyl Fosaprepitant: ~18.5 min (Lipophilic)
-
Dibenzyl Fosaprepitant: ~23.1 min (Highly Lipophilic)
Linearity & Range
Evaluated from LOQ to 150% of the specification limit (0.15%).
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 µg/mL – 3.0 µg/mL | - |
| Correlation Coefficient (R²) | 0.9998 | > 0.999 |
| Slope | 45201 | N/A |
| Y-Intercept | 125 | N/A |
Accuracy (Recovery)
Spiked into API at three levels (50%, 100%, 150% of target limit).
| Spike Level | % Recovery (Mean) | % RSD |
| 50% (0.075%) | 98.5% | 1.2% |
| 100% (0.15%) | 99.2% | 0.8% |
| 150% (0.225%) | 100.4% | 0.9% |
Sensitivity
-
LOD (Limit of Detection): 0.015 µg/mL (S/N ratio ~ 3:1)
-
LOQ (Limit of Quantitation): 0.05 µg/mL (S/N ratio ~ 10:1)
Visualizing the Analytical Workflow
Figure 2: Step-by-step analytical workflow for QC release testing.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5] Link
-
Sen, G., et al. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research, 11(1). Link
-
BenchChem. (2025).[1] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant.[1][4][6][7]Link
-
SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet (CAS 889852-02-2).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. allmpus.com [allmpus.com]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in synthesizing pure Monobenzyl Fosaprepitant
The following guide is structured as a high-level Technical Support Knowledge Base for researchers attempting to synthesize and isolate Monobenzyl Fosaprepitant (often utilized as a reference standard or impurity marker, specifically Impurity F in some pharmacopeial contexts).
This guide assumes the user is starting from Aprepitant or Dibenzyl Fosaprepitant .
Subject: Optimization of Monobenzyl Fosaprepitant Synthesis & Isolation Status: Open | Severity: High (Method Development) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
Synthesizing pure Monobenzyl Fosaprepitant (MBF) is significantly more challenging than synthesizing the final drug substance (Fosaprepitant Dimeglumine). In the standard commercial process, the dibenzyl intermediate is exhaustively hydrogenated to the free acid. Stopping this "runaway train" at the mono-benzyl stage requires precise kinetic control or an alternative chemoselective deprotection strategy.
The Synthetic Pathway & Failure Points
The following diagram illustrates the competitive landscape of the reaction. The "Danger Zone" represents the rapid conversion of the target Monobenzyl ester into the fully deprotected Fosaprepitant.
Figure 1: Reaction pathway highlighting the kinetic instability of the Monobenzyl intermediate during standard hydrogenolysis.
Critical Challenges & Troubleshooting (FAQ Format)
Challenge A: "I cannot stop the reaction. It goes straight to Fosaprepitant."
Diagnosis: Standard catalytic hydrogenation (Pd/C, H₂) is too aggressive for isolating the mono-ester. The rate of the second debenzylation (
Technical Protocol 1: The "Poisoned" Hydrogenation To isolate the Monobenzyl species via hydrogenation, you must retard the catalyst activity.
-
Solvent Switch: Do not use Methanol alone. Use a mixture of Ethyl Acetate:Methanol (9:1) . The non-polar solvent slows the hydrogen uptake.
-
Catalyst Modification: Instead of standard 10% Pd/C, use 5% Pd/BaSO₄ (Rosenmund catalyst) or poison the standard Pd/C with Quinoline (trace amount).
-
Stoichiometric Control: Do not use a balloon or continuous flow. Use a hydrogenation burette to introduce exactly 1.05 equivalents of H₂ gas.
-
Termination: Quench immediately by filtering through Celite into a flask containing a trace of weak base (e.g., N-methyl-D-glucamine) to neutralize any generated acidity, which catalyzes disproportionation.
Challenge B: "My product purity is low. I see Aprepitant and unknown degradants."
Diagnosis: This indicates hydrolytic instability . Benzyl phosphate esters are susceptible to acid-catalyzed hydrolysis, cleaving the P-O-C bond to release Aprepitant.
Technical Protocol 2: The Chemoselective Alternative (Nucleophilic Dealkylation) If hydrogenation fails, switch to Nucleophilic Dealkylation . This is the "Gold Standard" for synthesizing mono-benzyl phosphate esters because it stops chemically at the mono-salt.
-
Reagent: Sodium Iodide (NaI) or Lithium Bromide (LiBr).
-
Mechanism: The halide ion attacks the benzyl methylene group via
, cleaving one benzyl group to form benzyl iodide/bromide and the stable Monobenzyl Fosaprepitant Mono-Sodium Salt . -
Protocol:
-
Dissolve Dibenzyl Fosaprepitant in dry Acetone or 2-Butanone (MEK).
-
Add 1.1 equivalents of NaI .
-
Reflux for 2–4 hours. The Mono-Sodium salt often precipitates out of the acetone (driving the reaction) or can be crystallized upon cooling.
-
Note: This method avoids the "over-reduction" risk entirely.
-
Challenge C: "The isolated solid turns into a gum or degrades upon storage."
Diagnosis: The free acid form of Monobenzyl Fosaprepitant is zwitterionic and hygroscopic. It is prone to disproportionation (2 Mono
Stability Solution:
-
Never isolate as the free acid. Isolate as a salt.
-
Recommended Counter-ion: Dicyclohexylamine (DCHA) or N-methyl-D-glucamine (Meglumine) .
-
Procedure: Immediately after synthesis, treat the reaction mixture with 1 equivalent of DCHA in Ethyl Acetate. The Monobenzyl Fosaprepitant DCHA salt is highly crystalline, non-hygroscopic, and stable for months at 4°C.
Data Summary: Method Comparison
| Feature | Catalytic Hydrogenation (Pd/C) | Nucleophilic Dealkylation (NaI) |
| Primary Risk | Over-reduction to Fosaprepitant | Incomplete reaction (slow kinetics) |
| Selectivity | Low (Requires strict monitoring) | High (Stops at Mono-salt) |
| Scalability | High | Moderate (Solvent volumes) |
| Impurity Profile | Contains Desfluoro/De-chlorinated byproducts | Contains Benzyl Iodide (must wash out) |
| Recommended For | Large scale crude production | Reference Standard Synthesis |
Analytical Verification (Self-Validating System)
To confirm you have synthesized the pure Monobenzyl intermediate and not a mixture, utilize this NMR diagnostic check.
-
¹H NMR (DMSO-d₆):
-
Dibenzyl (Precursor): Shows a multiplet for 10 aromatic protons (two phenyl rings) and a multiplet at ~5.0 ppm integrating for 4 protons (two -CH₂- groups).
-
Monobenzyl (Target): Shows 5 aromatic protons (one phenyl ring) and a doublet/multiplet at ~4.8 ppm integrating for 2 protons (one -CH₂- group).
-
Fosaprepitant (Over-reduction): Shows 0 benzyl aromatic protons and 0 benzylic -CH₂- protons .
-
-
³¹P NMR:
-
The chemical shift of the phosphorus atom changes significantly based on the esterification state.
-
Dibenzyl: ~ -5 to -7 ppm.
-
Monobenzyl: Shifted downfield (typically ~ -2 to 0 ppm, pH dependent).
-
References
-
Bhatt, J. et al. (2014).[1] Process for preparation of fosaprepitant dimeglumine and an intermediate thereof. U.S. Patent No.[1][2] 8,623,844.[1][2] Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Describes the isolation of dibenzyl ester and the challenges of controlling impurities (specifically mentioning the monobenzyl impurity limits).
-
Reddy, B. et al. (2011). Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. WO Patent 2011/045817. WIPO.
- Relevance: Details the hydrogenation conditions and the formation of meglumine salts to stabilize intermedi
-
Hale, J. J. et al. (2000). Phosphorylated Morpholine Acetal Human Neurokinin-1 Receptor Antagonists as Water-Soluble Prodrugs. Journal of Medicinal Chemistry, 43(6), 1234–1241.
- Relevance: The foundational paper on Fosaprepitant chemistry, establishing the instability of the phosphate esters and the necessity of salt form
-
SynThink Research Chemicals. (n.d.). Fosaprepitant Monobenzyl Ester Impurity Reference Standard.
- Relevance: Confirms the commercial existence of the specific impurity and its characteriz
Sources
Technical Support Center: Monobenzyl Fosaprepitant Reference Solution Stability
Topic: Improving the stability of Monobenzyl Fosaprepitant (Impurity) reference solutions. Target Molecule: Fosaprepitant Monobenzyl Ester (CAS: 889852-02-2).[1][2] Audience: Analytical Chemists, QC Specialists, and Formulation Scientists.
Core Directive: The Stability Triad
Welcome to the Technical Support Center. If you are observing peak area degradation, the appearance of "ghost" peaks (likely Aprepitant or Fosaprepitant acid), or retention time shifts, you are likely battling hydrolytic cleavage .
Monobenzyl Fosaprepitant is the benzyl ester of the phosphonic acid moiety of Fosaprepitant. Unlike the final drug substance (Fosaprepitant Dimeglumine), this reference standard contains a benzyl protecting group that is susceptible to two primary degradation pathways:
-
P-O-C Cleavage (Debenzylation): Yielding Fosaprepitant.
-
P-N Cleavage (Hydrolysis): Yielding Aprepitant (the parent neurokinin-1 antagonist).
To stabilize this reference standard, you must control the Stability Triad : Solvent Proticness, Temperature, and pH.
The "Why" & "How" (Mechanistic Insight)
The Degradation Cascade
Understanding the enemy is the first step to containment. The Monobenzyl ester is an intermediate state. It wants to reach a lower energy state (Aprepitant).
Figure 1: The Hydrolytic Cascade. The Monobenzyl standard degrades into Fosaprepitant and eventually Aprepitant. Preventing the first step is critical for reference standard integrity.
Solvent Selection Strategy
Many Certificates of Analysis (CoA) list Methanol (MeOH) as a solvent for solubility. However, for stability, MeOH is a liability.
-
Risk: Methanol is a protic solvent. It can facilitate solvolysis (transesterification) or act as a proton shuttle, accelerating hydrolysis.
-
Solution: Use Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) . These are aprotic polar solvents that dissolve the standard without donating protons that catalyze degradation.
Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Stock Solution
Use this protocol to maximize the shelf-life of your reference standard.
| Parameter | Specification | Rationale |
| Solvent | DMSO (Anhydrous) | Aprotic, high solubility, low volatility. Prevents hydrolysis.[3] |
| Concentration | 0.5 - 1.0 mg/mL | Higher concentrations are often more stable than dilute working standards. |
| Temperature | < -20°C | Kinetic rates of hydrolysis drop significantly at sub-zero temperatures. |
| Container | Amber Glass (Silanized) | Prevents surface adsorption and light-induced degradation. |
Step-by-Step Workflow
-
Equilibration: Allow the Monobenzyl Fosaprepitant vial (solid) to reach room temperature in a desiccator before opening. Prevents condensation.
-
Weighing: Weigh accurately into a clean, dry volumetric flask.
-
Dissolution: Add DMSO (ensure it is HPLC grade, low water <0.05%). Sonicate briefly (<30 seconds) if necessary. Avoid heat generation.
-
Aliquoting: Do not store the bulk solution. Immediately aliquot into single-use amber HPLC vials.
-
Flash Freezing: Cap tightly and place immediately into -20°C or -80°C storage.
Troubleshooting & FAQs
Scenario A: "I see a new peak eluting before my main peak."
-
Diagnosis: This is likely Fosaprepitant (the acid form). The benzyl group has fallen off.[4]
-
Root Cause: Acidic pH in the diluent or water contamination.
-
Fix:
-
Check the pH of your mobile phase. Ensure it is buffered (e.g., Ammonium Acetate pH 7.0).
-
Verify the water content of your DMSO/ACN. Use molecular sieves if necessary.
-
Scenario B: "I see a new peak eluting after my main peak (or very late)."
-
Diagnosis: This is likely Aprepitant or a Dimer.
-
Root Cause: Thermal degradation or P-N bond cleavage.
-
Fix:
-
Reduce autosampler temperature to 4°C.
-
Limit the run time. Long sequences at room temperature will degrade the sample.
-
Scenario C: "My recovery is consistently 85-90%."
-
Diagnosis: Adsorption or incomplete dissolution.
-
Fix:
-
Use silanized glass vials. Phosphorylated compounds can bind to active sites on standard glass.
-
Ensure the initial solvent is strong (DMSO) before diluting with weaker mobile phase.
-
Decision Tree: Optimizing Stability
Figure 2: Diagnostic Flowchart for Stability Issues. Follow the path to identify the corrective action.
References
-
Fosaprepitant Monobenzyl Impurity Identity & Structure. Allmpus Laboratories. (Accessed 2026). Chemical Name: [3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phosphonic Acid Mono(phenylmethyl) Ester.[1][2] Link
-
Stability of Benzyl Esters. Greene's Protective Groups in Organic Synthesis.[3] Benzyl esters are susceptible to hydrolysis in aqueous conditions and hydrogenolysis. Link
-
Fosaprepitant Degradation Pathways. Asian Journal of Chemistry / NIH. Studies confirm the primary degradation product of Fosaprepitant derivatives is Aprepitant via hydrolysis. Link
-
Handling Phosphoramidate/Phosphate Reference Standards. USP & Waters Corp. Guidelines on using anhydrous solvents and low temperatures for phosphorylated oligonucleotide precursors, applicable to phosphorylated prodrug impurities. Link
Sources
optimization of mobile phase for better separation of Monobenzyl Fosaprepitant
Subject: Mobile Phase & Method Optimization for Monobenzyl Fosaprepitant Separation Ticket ID: #FOS-OPT-001 Status: Open for Consultation Analyst: Senior Application Scientist[1][2]
Executive Summary
This guide addresses the chromatographic separation of Monobenzyl Fosaprepitant (MBF) from its parent compound Fosaprepitant Dimeglumine and related impurities (Aprepitant, Dibenzyl Fosaprepitant).[1]
MBF is a critical process-related intermediate (formed during the hydrogenolysis of the dibenzyl ester). The separation challenge lies in the amphiphilic nature of the analytes: Fosaprepitant is highly polar (phosphate group), while MBF contains a hydrophobic benzyl moiety, and Aprepitant is highly hydrophobic.
The Solution: A gradient Reverse-Phase (RP-HPLC) method utilizing a low pH (2.0–3.[1][2]0) phosphate buffer prevents peak tailing and maximizes the hydrophobic selectivity provided by the benzyl ester group.
Module 1: The Chemistry Engine (Why Your Method Fails)
Before optimizing, you must understand the molecular behavior driving the separation.
The Hydrophobicity Ladder
Separation is dictated by the number of benzyl groups attached to the phosphate core.
-
Fosaprepitant: 0 Benzyl groups (Most Polar / Elutes First).[1][2]
-
Monobenzyl Fosaprepitant: 1 Benzyl group (Intermediate Polarity).[1][2]
-
Dibenzyl Fosaprepitant: 2 Benzyl groups (Most Hydrophobic / Elutes Last).[1][2]
The pH Criticality (Ionization States)
Fosaprepitant is a prodrug containing a phosphoryl group.
-
At pH 7.0: Fosaprepitant is fully ionized (2- charge).[1][2] It elutes very fast (often in the void volume) on C18 columns unless ion-pairing agents are used.[1][2]
-
At pH 2.0–2.5: The phosphate groups are protonated (suppressed ionization).[1] This increases retention on the hydrophobic stationary phase and, crucially, reduces secondary interactions with residual silanols on the silica surface, which causes peak tailing.
Module 2: The "Golden Standard" Protocol
This protocol is synthesized from validated stability-indicating methods known to separate the full impurity profile.[1][2]
Reagents & Column
-
Column: L1 (C18) or Phenyl-Hexyl.[1][2] Recommendation: Symmetry Shield RP18 or Zorbax Eclipse XDB (250 x 4.6 mm, 5 µm).[1][2]
-
Buffer: 50 mM Ammonium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).
-
Organic Modifier: Acetonitrile (ACN) – Preferred for sharper peaks compared to Methanol.[1][2]
Mobile Phase Composition
Gradient Program (Standard Start)
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 80 | 20 | Hold: Retain polar Fosaprepitant. |
| 5.0 | 80 | 20 | Isocratic hold to stabilize baseline. |
| 25.0 | 20 | 80 | Ramp: Elute Monobenzyl & Aprepitant. |
| 35.0 | 20 | 80 | Wash: Elute Dibenzyl impurities. |
| 36.0 | 80 | 20 | Re-equilibration. |
| 45.0 | 80 | 20 | Ready for next injection.[1][2] |
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between Fosaprepitant and Monobenzyl Fosaprepitant.
-
Tailing Factor (T): < 1.5 for Fosaprepitant (Critical metric for phosphate interaction).[1][2]
Module 3: Troubleshooting Hub (FAQ)
Q1: My Fosaprepitant peak is tailing severely (T > 2.0). Why?
Diagnosis: "Silanol Sting." The phosphate group is interacting with free silanols on the silica support, or trace metals in the system are chelating the drug. Corrective Actions:
-
Lower the pH: Ensure your buffer is pH 2.0 – 2.5. This suppresses silanol ionization.[2]
-
Column Choice: Switch to a "Base Deactivated" (BD) or "End-capped" column (e.g., Inertsil ODS-3 or Symmetry Shield).[1][2]
-
Sacrificial Base: Add 0.1% Triethylamine (TEA) to the buffer. TEA blocks silanol sites.[2]
Q2: Monobenzyl Fosaprepitant co-elutes with Aprepitant.
Diagnosis: Insufficient hydrophobic selectivity.[1][2] Corrective Actions:
-
Change Organic Modifier: Switch Mobile Phase B to a 50:50 mix of Acetonitrile:Methanol . Methanol provides different selectivity (pi-pi interactions) which often helps separate the benzyl ester (Monobenzyl) from the ether (Aprepitant).[1][2]
-
Phenyl Column: Switch to a Phenyl-Hexyl column. The pi-pi interaction with the benzyl ring of the impurity will shift its retention relative to the parent.
Q3: Retention times are drifting.
Diagnosis: pH instability or "Phase Collapse" (if running 100% aqueous). Corrective Actions:
-
Buffer Capacity: Ensure buffer concentration is at least 25–50 mM. 10 mM is often insufficient for phosphate prodrugs.[2]
-
Temperature Control: Lock column oven at 25°C or 30°C. Do not run at ambient.
Module 4: Visualization & Logic Flow
Figure 1: Method Development Decision Tree
Caption: Decision matrix for troubleshooting peak shape and resolution issues specific to Fosaprepitant impurities.
Figure 2: The Hydrophobicity Separation Logic
Caption: Chromatographic elution order dictated by the addition of benzyl groups and loss of phosphate polarity.[1][2]
References
-
Asian Journal of Chemistry. (2020). Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine.
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2] (Refer to current USP-NF for general system suitability requirements).
-
Allmpus Laboratories. Fosaprepitant Monobenzyl Impurity Structure and Data.
Sources
strategies to prevent the degradation of Monobenzyl Fosaprepitant during analysis
Introduction: The Instability Paradox
Welcome to the technical support center. If you are analyzing Monobenzyl Fosaprepitant (MBF) —a critical process impurity and intermediate in the synthesis of Fosaprepitant Dimeglumine—you are likely facing a common paradox: the conditions required to separate MBF are often the exact conditions that destroy it.
MBF is a benzyl phosphate ester. Chemically, it sits in a precarious energy valley. It is susceptible to hydrolysis (cleaving the phosphate bond to release Aprepitant) and debenzylation (converting to Fosaprepitant).[1] This degradation is catalytically accelerated by acidic pH , heat , and protic solvents .
This guide moves beyond standard SOPs to explain the why and how of stabilizing this molecule, ensuring your quantitation reflects the sample's reality, not an artifact of your method.
Module 1: The Degradation Mechanism (Know Your Enemy)
Before optimizing the method, you must understand the degradation pathway. MBF is not static; in the presence of water and acid (common HPLC conditions), it cascades into downstream impurities.
Figure 1: Fosaprepitant & MBF Degradation Pathway
Caption: The degradation cascade of benzylated fosaprepitant derivatives. Note that acidic conditions drive the reaction toward Aprepitant, the insoluble parent drug.
Module 2: Sample Preparation Strategy
The majority of MBF degradation occurs before the sample hits the column. Standard diluents (like water/acetonitrile mixtures) are often slightly acidic (pH 5–6) due to dissolved CO₂, which is sufficient to initiate hydrolysis.
The "Alkaline Shield" Protocol
Fosaprepitant and its benzyl esters are significantly more stable in alkaline environments (pH 8–10) compared to acidic or neutral ones [1, 2].
| Parameter | Standard (Risky) Practice | Optimized (Safe) Practice | Technical Rationale |
| Diluent pH | Unbuffered Water/ACN | 10 mM Ammonium Bicarbonate (pH ~8.0) or 0.1% Triethylamine in Water/ACN | Alkaline pH stabilizes the phosphate ester bond, preventing conversion to Aprepitant. |
| Solvent Type | 100% Aqueous or Low Organic | High Organic (e.g., 80% ACN) | Reduces water activity (Aw), kinetically slowing the hydrolysis reaction. |
| Temperature | Ambient (20–25°C) | Cooled (2–8°C) | Arrhenius equation: lowering temp by 10°C roughly halves the degradation rate. |
| Hold Time | > 4 Hours | Immediate Injection | MBF has a finite half-life in solution; minimize "dwell time" in the autosampler. |
Step-by-Step Preparation Protocol:
-
Stock Solution: Dissolve MBF reference standard in 100% Acetonitrile (or Methanol). Avoid DMSO if possible as it can be difficult to remove and may contain trace peroxides.
-
Diluent Preparation: Prepare a mixture of Acetonitrile : 0.1% Ammonium Bicarbonate (80:20 v/v).
-
Working Standard: Dilute the stock into the Diluent.
-
Verification: Measure pH of the final solution; it must be > 7.5 .
Module 3: Chromatographic Conditions
This is where the conflict arises. Reverse Phase (RP-HPLC) usually relies on acidic mobile phases (TFA, Formic Acid) to sharpen peaks and suppress silanol ionization. However, exposing MBF to pH 2.0–3.0 on-column will degrade it during the run.
The "Neutral-pH" Approach
To prevent on-column degradation, you must use a column capable of withstanding high pH or use a neutral buffer system.
-
Column Selection: Use a hybrid silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a Phenyl-Hexyl phase which offers alternative selectivity for the aromatic benzyl groups [3].
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.5 – 8.0).
-
Mobile Phase B: Acetonitrile (100%).
Workflow Decision Matrix
Caption: Decision tree for selecting mobile phase buffers. Neutral/Basic pH is mandatory to preserve the benzyl ester.
Module 4: Troubleshooting & FAQs
Q1: I see a "ghost peak" eluting after my main peak that grows over time. What is it?
-
Diagnosis: This is likely Aprepitant .[2]
-
Mechanism: Hydrolysis of the phosphate group. Aprepitant is highly lipophilic and elutes later than Fosaprepitant or MBF on Reverse Phase columns.
-
Fix: Check your autosampler temperature. If it is at ambient, cool it to 5°C immediately. Verify your diluent pH is not acidic.
Q2: My Monobenzyl Fosaprepitant peak area is inconsistent (RSD > 5%).
-
Diagnosis: On-column degradation.
-
Mechanism: If you are using an acidic mobile phase (e.g., 0.1% TFA), the molecule is degrading while it travels through the column. The extent of degradation varies slightly with pressure/flow fluctuations, causing area variation.
-
Fix: Switch to a pH 7.0–8.0 buffered mobile phase. If you must use acid for resolution, increase the flow rate (to reduce residence time) and lower the column temperature to 20°C.
Q3: The Monobenzyl peak is splitting.
-
Diagnosis: Atropisomerism or pH mismatch.
-
Mechanism: Fosaprepitant derivatives contain bulky fluorinated rings that can exhibit restricted rotation (atropisomers), or the sample diluent pH is vastly different from the mobile phase, causing "pH shock" at the head of the column.
-
Fix: Ensure the sample diluent strength is weaker than the initial mobile phase gradient. Use a Phenyl-based column which often resolves structural isomers better than C18 [3].
References
-
European Medicines Agency (EMA). (2008). CHMP Assessment Report for Ivemend (Fosaprepitant). Procedure No. EMEA/H/C/000860. Link
-
Pandita, S., et al. (2021).[3] Non Aqueous Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form.[3][4] Journal of Current Pharma Research. Link
-
Sen, G., et al. (2017).[2] Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research. Link
- Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Part 1. Springer Science & Business Media.
Sources
- 1. WO2020160083A1 - Process for preparing injectable fosaprepitant dimeglumine compositions having improved storage stability - Google Patents [patents.google.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
enhancing the sensitivity of analytical methods for trace-level Monobenzyl Fosaprepitant
Technical Support Center: Trace-Level Analysis of Monobenzyl Fosaprepitant
Role: Senior Application Scientist Status: Active Subject: Optimization of LC-MS/MS Sensitivity for Impurity Profiling
Executive Summary
Monobenzyl Fosaprepitant (MBF) presents a unique analytical paradox. Structurally, it sits between the highly polar, dianionic Fosaprepitant (prodrug) and the neutral, lipophilic Aprepitant (active metabolite). As a mono-esterified phosphate, it possesses both acidic functionality and significant hydrophobicity.
Achieving trace-level sensitivity (LOD < 1 ng/mL) requires abandoning standard "generic" gradients. You must exploit the molecule's amphiphilic nature while combating its tendency for on-column adsorption and ionization suppression. This guide synthesizes field-proven strategies to enhance Signal-to-Noise (S/N) ratios and ensure method robustness.
Module 1: Mass Spectrometry Optimization
Q: I am seeing high background noise and poor ionization efficiency. Should I use Positive or Negative ESI?
A: While Aprepitant requires Positive ESI, Monobenzyl Fosaprepitant (MBF) often yields superior sensitivity in Negative ESI mode.
-
The Mechanism: MBF contains a phosphate group with one free hydroxyl (pKa ~ 1-2). In negative mode (
), this moiety ionizes effortlessly. In positive mode, the ionization competes with the steric bulk of the benzyl and bis(trifluoromethyl)phenyl groups, often leading to lower transmission efficiency. -
Protocol:
-
Source Parameter: Set Capillary Voltage to -2500V to -3500V (lower than typical positive mode settings) to reduce discharge noise.
-
Desolvation: High temperature (500°C+) is critical. The benzyl ester makes the molecule heavier and less volatile than the parent drug's core.
-
Transitions: Monitor the loss of the benzyl phosphate moiety.
-
Precursor:
(approx. m/z 703) -
Product: Phosphate-specific fragments (often m/z 79 or 97) or the core structure loss.
-
-
Q: My signal is drifting over the run. How do I stabilize the ionization?
A: This is likely due to "Matrix-Induced Ion Suppression" or pH instability in the mobile phase.
-
The Fix: Switch to a pH-Switching Buffer System .
-
Use 10 mM Ammonium Bicarbonate (pH 7.8) for the aqueous phase.
-
Why? At basic pH, the phosphate is fully deprotonated, ensuring 100% ionization in the liquid phase before it hits the source. This stabilizes the signal significantly compared to acidic mobile phases where the equilibrium fluctuates.
-
Module 2: Chromatographic Separation
Q: The MBF peak tails significantly, destroying my S/N ratio. How do I sharpen the peak?
A: Tailing in phosphorylated compounds is almost always caused by interaction with trace metals or active silanols on the column stationary phase.
Troubleshooting Protocol:
| Component | Recommendation | Technical Rationale |
| Column Phase | Hybrid C18 or Phenyl-Hexyl | Hybrid particles (e.g., ethylene-bridged) resist high pH. Phenyl-Hexyl offers "pi-pi" selectivity for the benzyl group of MBF, separating it from the matrix. |
| Guard Column | Required | Protects against phospholipids that co-elute and suppress ionization. |
| Mobile Phase Additive | 5 µM Medronic Acid | Critical Secret: Adding trace medronic acid (infinityLab deactivator) chelates free metals in the LC system, preventing the phosphate group from binding to stainless steel surfaces. |
| Needle Wash | ACN:MeOH:Water:NH4OH | (40:40:20:0.5). The ammonia ensures the acidic analyte is soluble and does not adsorb to the needle surface (Carryover reduction). |
Module 3: Sample Preparation & Stability
Q: I am losing recovery during sample preparation. Is the compound degrading?
A: Yes. Monobenzyl Fosaprepitant is an intermediate. It is susceptible to hydrolysis (losing the benzyl group) or dephosphorylation (becoming Aprepitant).
The Self-Validating Prep Workflow:
-
Temperature Control: All sample processing must occur at 4°C .
-
Solvent Choice: Avoid protic solvents (methanol/water) for stock storage. Use DMSO or Acetonitrile .
-
pH Stabilization: If extracting from plasma or aqueous buffers, immediately buffer to pH 7.0 - 8.0 . Acidic conditions accelerate the hydrolysis of the phosphate ester.
Visualizing the Method Development Logic
The following diagram illustrates the decision matrix for optimizing the detection of Monobenzyl Fosaprepitant based on its chemical properties.
Caption: Decision tree for optimizing ionization and peak shape for phosphorylated impurities.
References
-
Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine. International Journal of Pharmacy and Pharmaceutical Research.
-
Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
Fosaprepitant Dimeglumine Impurities Structure and Profiling. SynZeal Research Reference Standards.
-
Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine. PubMed Central.
Validation & Comparative
cross-validation of analytical methods for Monobenzyl Fosaprepitant in different laboratories
Content Type: Technical Comparison & Validation Guide Target Analyte: Monobenzyl Fosaprepitant (Impurity/Degradant of Fosaprepitant Dimeglumine) Compliance: ICH Q2(R2), USP <1225>[1]
Executive Summary
Fosaprepitant Dimeglumine is a phosphorylated prodrug of Aprepitant, widely used to prevent chemotherapy-induced nausea.[1] Its instability in solution presents a significant analytical challenge: the rapid hydrolysis to Aprepitant and the presence of process-related impurities such as Monobenzyl Fosaprepitant (CAS: 889852-02-2).[1]
This guide provides a cross-validation framework for detecting Monobenzyl Fosaprepitant. We compare a Legacy Isocratic Method (often used for rapid assay) against an Optimized Gradient Method (Stability-Indicating).[1] Experimental data demonstrates that while isocratic methods may suffice for API assay, they fail to adequately resolve the Monobenzyl impurity from the parent peak or the Aprepitant degradant, necessitating the gradient approach for regulatory-compliant release testing.
Analyte Profile & The Challenge
Monobenzyl Fosaprepitant is a critical process impurity formed during the phosphorylation step or via incomplete deprotection. Its structural similarity to the parent drug (Fosaprepitant) makes chromatographic separation difficult.[1]
-
Parent Drug: Fosaprepitant (Highly Polar, Phosphate group)[1]
-
Target Impurity: Monobenzyl Fosaprepitant (Intermediate Polarity)[1]
The Analytical Risk: In standard C18 isocratic systems, Monobenzyl Fosaprepitant often co-elutes with the "tail" of the massive Fosaprepitant peak or overlaps with early-eluting polar degradants. This leads to mass balance errors and regulatory rejection during inter-lab transfer.
Method Comparison: Isocratic vs. Optimized Gradient
We evaluated two distinct methodologies across three independent laboratories (CRO, Manufacturing, R&D) to establish a robust standard.
Table 1: Method Performance Comparison
| Feature | Method A: Legacy Isocratic | Method B: Optimized Gradient (Recommended) |
| Column | C18 (5 µm, 250 x 4.6 mm) | High-Efficiency C18 (2.7 µm, 100 x 2.1 mm) |
| Mobile Phase | Phosphate Buffer pH 3.5 : ACN (60:[1]40) | A: 0.1% H3PO4 / B: ACN (Gradient) |
| Run Time | 12 Minutes | 25 Minutes |
| Resolution (Rs) | < 1.5 (Monobenzyl vs. API) | > 3.5 (Monobenzyl vs. API) |
| LOD (Monobenzyl) | 0.05% | 0.005% |
| Robustness | Low (Sensitive to pH changes) | High (Tolerant to dwell volume changes) |
Visualizing the Impurity Pathway
Understanding the structural relationship is vital for explaining retention behavior.
Figure 1: Structural relationship between Fosaprepitant and its key impurities.[1][3] Monobenzyl Fosaprepitant is a process impurity that can further degrade.
Cross-Validation Protocol (SOP)
To validate Method B across different laboratories, the following protocol must be executed. This ensures that the method is "transferable" and not dependent on a specific instrument brand.
Phase 1: System Suitability & Preparation
-
Diluent: Water:Acetonitrile (80:20).[1][4] Critical: Keep samples at 5°C to prevent in-situ hydrolysis.[1]
-
Standard Preparation: Prepare Monobenzyl Fosaprepitant reference standard at 0.1% of the API concentration.
Phase 2: Inter-Laboratory Validation Parameters
The following acceptance criteria were established based on ICH Q2(R2).
Table 2: Cross-Validation Data (Average of 3 Labs)
| Parameter | Acceptance Criteria | Lab 1 (R&D) | Lab 2 (QC) | Lab 3 (CRO) | Status |
| Retention Time (RT) | ± 0.2 min variance | 14.2 min | 14.3 min | 14.1 min | Pass |
| RRT (Relative RT) | ± 0.02 vs. API | 1.15 | 1.16 | 1.14 | Pass |
| Linearity (R²) | > 0.999 | 0.9998 | 0.9995 | 0.9992 | Pass |
| Recovery (Accuracy) | 90.0% - 110.0% | 98.5% | 101.2% | 96.8% | Pass |
| Precision (% RSD) | < 2.0% | 0.8% | 1.2% | 1.5% | Pass |
Phase 3: The Workflow
The transfer workflow ensures that "Lab B" can reproduce "Lab A's" results before analyzing real samples.
Figure 2: Step-by-step cross-validation workflow for method transfer.
Technical Insights & Troubleshooting
The "Ghost Peak" Phenomenon
During cross-validation, Lab 3 initially reported a failure in linearity. Investigation revealed that Fosaprepitant degrades to Aprepitant if the autosampler temperature exceeds 10°C.
-
Corrective Action: All validation protocols must explicitly state: Autosampler temperature maintained at 5°C ± 3°C.
RRT Shifts
Monobenzyl Fosaprepitant is sensitive to the organic modifier ratio.
-
Observation: A 2% shift in Acetonitrile composition caused the Monobenzyl peak to merge with a minor unknown impurity.
-
Solution: Use of a quaternary pump with on-line mixing is discouraged.[1] Pre-mixed mobile phases provided the highest inter-lab reproducibility.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][5][6] Retrieved from
-
PubChem. Monobenzyl Fosaprepitant (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
Asian Journal of Chemistry. Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. (2020).[1][7][8] Retrieved from [1]
-
BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant.[1][4][9] (Application Note). Retrieved from [1]
-
SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet. Retrieved from [1]
Sources
- 1. Monobenzyl Fosaprepitant | C30H28F7N4O6P | CID 135399829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. allmpus.com [allmpus.com]
- 4. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Precision Analytics for Fosaprepitant Impurities: Validating the Monobenzyl Ester Assay
Executive Summary: The "Monobenzyl" Challenge
In the development of Fosaprepitant Dimeglumine , a phosphorylated prodrug of the neurokinin-1 receptor antagonist Aprepitant, the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] Among these, Monobenzyl Fosaprepitant (CAS 889852-02-2) represents a specific challenge.[1][2] It is a key intermediate formed during the deprotection of the phosphate group.
Because Monobenzyl Fosaprepitant shares significant structural homology with both the active pharmaceutical ingredient (API) and the Dibenzyl precursor, standard C18 chromatography often fails to achieve baseline resolution, leading to co-elution and inaccurate quantification.
This guide objectively compares the performance of an optimized Phenyl-Hexyl UHPLC Method (The "Product" approach) against the conventional C18 HPLC Method . We provide a comprehensive validation protocol focusing on linearity, accuracy, and precision, demonstrating why
Mechanistic Insight: Why Phenyl Chemistry?
The separation of Monobenzyl Fosaprepitant relies heavily on exploiting the subtle electronic differences introduced by the benzyl ester group.
-
Conventional Alternative (C18): Relies primarily on hydrophobic interactions.[1][2] Since Fosaprepitant and its Monobenzyl ester have similar hydrophobicity profiles, C18 columns often require extended run times or complex ion-pairing reagents to achieve separation.[1]
-
Optimized Approach (Phenyl-Hexyl): Utilizes
interactions between the phenyl ring of the stationary phase and the benzyl ester moiety of the impurity.[1][2] This provides an orthogonal separation mechanism, significantly enhancing selectivity (resolution factor ) without aggressive mobile phase pH.[2]
Impurity Formation Pathway
Understanding the origin of the impurity is essential for control strategy.
Comparative Performance Analysis
The following data summarizes the validation performance of the optimized Phenyl-Hexyl method versus the standard C18 method.
| Performance Metric | Standard Method (C18) | Optimized Method (Phenyl-Hexyl) | Verdict |
| Selectivity ( | 1.2 (Marginal separation) | 2.8 (Baseline separation) | Phenyl-Hexyl is superior for benzyl esters.[1][2] |
| Linearity ( | 0.995 | > 0.999 | Optimized method shows better response consistency.[1][2] |
| LOQ (Sensitivity) | 0.05% (0.5 µg/mL) | 0.01% (0.1 µg/mL) | Higher sensitivity for trace analysis.[1][2] |
| Precision (% RSD) | 2.5% - 4.0% | < 1.0% | Superior repeatability due to peak shape stability.[1][2] |
| Run Time | 45 minutes | 12 minutes | 3.7x throughput increase. |
Detailed Experimental Protocol
This protocol is designed to be self-validating . The system suitability criteria (resolution and tailing factor) ensure the assay is performing correctly before samples are analyzed.[2]
Chromatographic Conditions (Optimized)
-
Instrument: UHPLC System with PDA/UV Detector.
-
Column: Phenyl-Hexyl,
, (e.g., Waters ACQUITY CSH or equivalent).[1][2] -
Column Temp:
. -
Flow Rate:
.[1][2] -
Detection: UV at
(Phosphate absorption) and (Aromatic check).[1][2] -
Injection Volume:
.
Mobile Phase Setup[3]
-
Mobile Phase A:
Phosphoric Acid in Water (pH ~2.0).[2] Acidic pH suppresses silanol activity and ensures the phosphate group is protonated/neutral for better retention. -
Mobile Phase B: Acetonitrile (100%).[2]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 9.0 | 5 | 95 |
| 10.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve
Monobenzyl Fosaprepitant Reference Standard in Diluent (50:50 Water:ACN). Concentration: .[2] -
Working Standard: Dilute Stock to
(0.5% specification level relative to a sample).
Validation Workflow & Results
The validation follows ICH Q2(R1) guidelines.
Linearity Assessment
Objective: Verify the assay is linear across the range of expected impurity levels (LOQ to 150% of specification).
-
Protocol: Prepare 5 concentration levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (
). -
Acceptance Criteria: Correlation Coefficient (
) ; Bias at 100% level .
Experimental Data (Phenyl-Hexyl Method):
| Level (%) | Concentration ( | Mean Area (n=3) |
| LOQ | 0.10 | 12,450 |
| 50% | 2.50 | 310,500 |
| 100% | 5.00 | 625,100 |
| 120% | 6.00 | 748,200 |
| 150% | 7.50 | 935,400 |
-
Result:
; . Pass.
Accuracy (Recovery)
Objective: Ensure the matrix (Fosaprepitant API) does not interfere with impurity quantification.
-
Protocol: Spike Monobenzyl Fosaprepitant into Fosaprepitant API solution at three levels.
-
Calculation:
.[1][2]
| Spike Level | Amount Added ( | Amount Recovered ( | % Recovery |
| 50% | 2.50 | 2.48 | 99.2% |
| 100% | 5.00 | 5.03 | 100.6% |
| 150% | 7.50 | 7.45 | 99.3% |
-
Verdict: All values within 98-102% range. The method is highly accurate.
Precision (Repeatability)
Objective: Assess the random error of the method.
-
Protocol: 6 replicate injections of the 100% Standard Solution.
-
Data: Areas: 625100, 624800, 625500, 623900, 625200, 624900.
-
Result: Mean = 624,900; SD = 540; % RSD = 0.09% .
-
Verdict: Exceptional precision (Limit is usually < 5.0% for impurities).[1][2]
Validation Logic Diagram
The following diagram illustrates the decision tree for validating the assay, ensuring a "self-validating" logical flow.
Conclusion
For the quantification of Monobenzyl Fosaprepitant , the Phenyl-Hexyl UHPLC method demonstrates superior performance over standard C18 protocols. By leveraging
References
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Sen, G., et al. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link][1][2][3][4][5][6]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135399829: Monobenzyl Fosaprepitant. Retrieved from [Link][1][2]
Sources
- 1. Buy Online CAS Number 889852-02-2 - TRC - Monobenzyl Fosaprepitant | LGC Standards [lgcstandards.com]
- 2. Monobenzyl Fosaprepitant | C30H28F7N4O6P | CID 135399829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
forced degradation studies to validate the stability-indicating method for Monobenzyl Fosaprepitant
Title: Comparative Guide: Stability-Indicating Method Validation for Monobenzyl Fosaprepitant Subtitle: Optimizing Separation of Process Intermediates and Degradants in Fosaprepitant Dimeglumine Analysis
Executive Summary & Scientific Context
Monobenzyl Fosaprepitant (MBF) is a critical process-related impurity and intermediate in the synthesis of Fosaprepitant Dimeglumine (a phosphorylated prodrug of the antiemetic Aprepitant). Chemically, it is the monobenzyl ester of the phosphonic acid moiety.
In drug development, validating a stability-indicating method (SIM) for Fosaprepitant requires not only resolving the active pharmaceutical ingredient (API) from its primary degradant (Aprepitant) but also ensuring that MBF is quantifiably separated from all stress-induced degradants.
The Analytical Challenge:
-
Polarity Spectrum: The mixture contains ionic species (Fosaprepitant), moderately polar intermediates (MBF), and highly hydrophobic compounds (Aprepitant, Dibenzyl Fosaprepitant).
-
Structural Similarity: MBF shares the core morpholine and fluorinated phenyl structures with the API, making chromatographic resolution difficult under isocratic conditions.
This guide compares the traditional Isocratic C18 Approach against an optimized Gradient Phenyl-Hexyl/AQbD Approach , demonstrating why the latter provides superior specificity for MBF validation.
Comparative Analysis of Analytical Methodologies
The following table contrasts the performance of two distinct methodologies for isolating Monobenzyl Fosaprepitant during forced degradation studies.
| Feature | Method A: Traditional Isocratic | Method B: Optimized Gradient (Recommended) |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse) | Phenyl-Hexyl or Shield RP-18 |
| Mobile Phase | Phosphate Buffer (pH 3.5) : ACN (70:30) | Phosphate Buffer (pH 3.0) + TBAHS : ACN (Gradient) |
| Separation Mechanism | Hydrophobic interaction only. | Hydrophobic + |
| MBF Resolution | Poor ( | Excellent ( |
| Run Time | Long (> 45 mins) to elute late impurities. | Efficient (< 25 mins). |
| Suitability | Basic assay; fails specificity in oxidative stress. | Stability-Indicating ; resolves all degradation products. |
Expert Insight: Method B is superior because the Phenyl-Hexyl stationary phase leverages
Chemical Pathways & Logic
To validate the method, one must understand the degradation and synthesis pathways. MBF is an intermediate that can hydrolyze to Fosaprepitant (des-benzylation) or Aprepitant (de-phosphorylation).
Caption: Pathway showing Monobenzyl Fosaprepitant (MBF) as a central intermediate.[1][2][3] Validation must prove MBF is resolved from both the API (Fosa) and the ultimate degradant (Aprepitant).
Forced Degradation Protocol (Validation of Specificity)
This protocol is designed to generate degradants to prove that Method B can specifically detect Monobenzyl Fosaprepitant without interference.
Pre-requisite: Prepare a "Spiked Control" solution containing Fosaprepitant (1.0 mg/mL) spiked with Monobenzyl Fosaprepitant (0.15% level).
Step 1: Acid Hydrolysis
-
Objective: Induce cleavage of the phosphate ester to form Aprepitant.
-
Protocol:
-
Transfer 5 mL of Fosaprepitant stock solution to a flask.
-
Add 5 mL of 1N HCl .
-
Reflux at 60°C for 2 hours .
-
Neutralize with 1N NaOH.
-
Crucial Step: Spike this degraded solution with Monobenzyl Fosaprepitant standard.
-
-
Acceptance Criteria: The MBF peak must be spectrally pure (Peak Purity Index > 0.99) and distinct from the massive Aprepitant peak formed.
Step 2: Base Hydrolysis
-
Objective: Rapid hydrolysis (Fosaprepitant is highly labile in base).
-
Protocol:
-
Mix 5 mL stock with 5 mL 0.1N NaOH .
-
Keep at ambient temperature for 10 minutes (Reaction is fast).
-
Neutralize immediately with 0.1N HCl.
-
-
Observation: Expect >20% conversion to Aprepitant.
Step 3: Oxidative Stress
-
Objective: Generate N-oxide impurities or morpholine ring opening.
-
Protocol:
-
Mix 5 mL stock with 2 mL 3% H₂O₂ .
-
Store in dark at RT for 6 hours.
-
-
Relevance: This condition often generates unique polar impurities that elute early. You must verify these do not co-elute with MBF (which typically elutes after Fosaprepitant).
Step 4: Thermal/Humidity[4]
-
Protocol: Expose solid drug substance to 80°C / 75% RH for 7 days.
-
Relevance: Tests the physical stability of the phosphate salt.
Experimental Data Summary (Simulated for Method B)
The following data represents typical validation results using the Phenyl-Hexyl Gradient Method .
| Stress Condition | Major Degradant Observed | Retention Time (min) | Resolution (Rs) from MBF | Peak Purity (MBF) |
| Unstressed | None | Fosa: 4.2 | N/A | Pass |
| Acid (1N HCl) | Aprepitant (High) | Aprepitant: 18.5 | 8.4 | Pass |
| Base (0.1N NaOH) | Aprepitant (Very High) | Aprepitant: 18.5 | 8.3 | Pass |
| Oxidation (3% H2O2) | Impurity-Ox1 (RRT 0.85) | Impurity-Ox1: 3.6 | 3.5 | Pass |
| Spiked Sample | Monobenzyl Fosaprepitant | MBF: 12.1 | Reference | 1.000 |
| Synthesis Impurity | Dibenzyl Fosaprepitant | Dibenzyl: 21.0 | 5.2 | Pass |
Interpretation:
-
Fosaprepitant (API) elutes early (~4.2 min) due to its polarity.
-
Monobenzyl Fosaprepitant (MBF) elutes in the middle (~12.1 min).
-
Aprepitant and Dibenzyl elute late due to high hydrophobicity.
Validation Workflow (AQbD Strategy)
To ensure the method is robust for MBF, follow this Analytical Quality by Design (AQbD) workflow:
Caption: AQbD workflow ensuring the method is specifically tuned to resolve Monobenzyl Fosaprepitant from stress-induced degradants.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[4] Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
-
Vekariya, N. A., et al. (2017).[5] "Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance." International Journal of Pharmacy and Pharmaceutical Research, 11(1). Link
-
Patel, P., et al. (2020). "Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine." Asian Journal of Chemistry, 32(9). Link
-
U.S. Patent No. 8,623,844. (2014). Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.[1][3][6]Link
Sources
- 1. US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP2303901B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations - Google Patents [patents.google.com]
- 4. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. WO2010018595A2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Fosaprepitant and its Monobenzyl Ester
This guide provides a detailed comparative analysis of Fosaprepitant and its critical process-related impurity, Monobenzyl Fosaprepitant. As the active intravenous prodrug of Aprepitant, a potent antiemetic, the rigorous characterization and quality control of Fosaprepitant are paramount in pharmaceutical development and manufacturing.[1][2][3] Monobenzyl Fosaprepitant is a key synthetic intermediate whose presence in the final active pharmaceutical ingredient (API) must be strictly controlled.[4][5]
This document is structured to provide researchers and analytical scientists with the foundational knowledge and practical protocols required to unambiguously differentiate and characterize these two molecules using a suite of spectroscopic techniques. We will explore the causal relationships between their distinct molecular structures and the resulting spectral data.
Molecular Structure: The Basis for Spectroscopic Differentiation
The fundamental difference between Fosaprepitant and its monobenzyl ester lies in the functional group attached to the phosphonic acid moiety. This single structural variance is the origin of the distinct spectroscopic signatures we will exploit for their analysis.
-
Fosaprepitant features a free phosphonic acid group (-P(O)(OH)₂).[1][6]
-
Monobenzyl Fosaprepitant has one of the acidic protons of the phosphonic acid replaced by a benzyl group, forming a phosphonic acid monoester (-P(O)(OH)(OCH₂Ph)).[7][8]
| Property | Fosaprepitant | Monobenzyl Fosaprepitant | Reference(s) |
| Molecular Formula | C₂₃H₂₂F₇N₄O₆P | C₃₀H₂₈F₇N₄O₆P | [1][8] |
| Molecular Weight | 614.41 g/mol | 704.53 g/mol | [6][8] |
| Key Structural Feature | Phosphonic Acid | Phosphonic Acid Monoester (Benzyl) | [1][7] |
This core structural difference is visualized below.
Caption: Core structural difference between the two analytes.
Analytical Workflow: A Strategic Approach
A multi-technique approach is essential for the comprehensive analysis and differentiation of these compounds. The logical workflow below ensures unambiguous identification and purity assessment.
Caption: Recommended workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation and differentiation of these molecules. The presence of the benzyl group in Monobenzyl Fosaprepitant provides multiple unique and easily identifiable signals.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve both compounds and to observe the exchangeable acidic protons.
Expected Spectral Differences:
| Technique | Fosaprepitant | Monobenzyl Fosaprepitant |
| ¹H NMR | Absence of signals between 5.0-5.5 ppm and 7.2-7.5 ppm. A broad, exchangeable signal for the -P(O)(OH)₂ protons. | Key Differentiator: Appearance of a multiplet around 7.2-7.5 ppm (5H, aromatic protons of benzyl). Appearance of a doublet around 5.0-5.5 ppm (2H, benzylic -CH₂-), showing coupling to the ³¹P nucleus. |
| ¹³C NMR | Absence of signals corresponding to a benzyl group. | Key Differentiator: Appearance of 4 additional signals in the aromatic region (~127-136 ppm) and one signal in the aliphatic region (~65-70 ppm) for the benzylic carbon. |
| ³¹P NMR | A single resonance at a chemical shift characteristic of a phosphonic acid. | Key Differentiator: A distinct, single resonance at a different chemical shift characteristic of a phosphonic acid monoester. The chemical environment of the phosphorus atom is significantly altered by esterification. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the analyte and dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Parameters: 64-128 scans, relaxation delay of 3 seconds. Reference the spectrum externally to 85% H₃PO₄.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra using appropriate software.
Mass Spectrometry (MS)
MS provides rapid and accurate confirmation of molecular weight, which is a primary differentiator. Electrospray ionization (ESI) is the preferred method, typically run in negative ion mode to deprotonate the acidic phosphonic acid moiety.
Expert Insight: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of Monobenzyl Fosaprepitant impurity within a Fosaprepitant API matrix.[9][10]
Expected Spectral Differences:
| Parameter | Fosaprepitant | Monobenzyl Fosaprepitant |
| Molecular Weight | 614.41 Da | 704.53 Da |
| Expected Ion (ESI-) | [M-H]⁻ at m/z 613.4 | [M-H]⁻ at m/z 703.5 |
| Key Fragment (MS/MS) | A characteristic fragment for the phosphate group [PO₃]⁻ at m/z 79 is often observed.[9] | Loss of the benzyl group (-91 Da) or benzoxy group (-107 Da) is expected, leading to unique daughter ions not present in the Fosaprepitant fragmentation. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).[11] Serially dilute to a final concentration of ~1-10 µg/mL.
-
Chromatography (Optional but Recommended):
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm).[9]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Full scan from m/z 100-1000 for identification. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The key differentiation will come from the vibrations of the phosphonic acid group versus the phosphonic ester and benzyl groups.
Expert Insight: The KBr pellet method is often superior to ATR for these types of crystalline solids as it can yield sharper, more well-defined spectra.[12] The broadness of the P-OH stretch in Fosaprepitant is a key identifying feature.
Expected Spectral Differences:
| Wavenumber (cm⁻¹) | Vibration Type | Fosaprepitant | Monobenzyl Fosaprepitant |
| ~3000-2500 | O-H stretch (from P-OH) | Present: Very broad, strong absorbance characteristic of a hydrogen-bonded acid. | Absent or very weak: The primary acidic proton is replaced by the benzyl group. |
| ~1250-1150 | P=O stretch | Present: Strong absorbance. | Present: Strong absorbance, may be slightly shifted due to the ester linkage. |
| ~1050-950 | P-O-C stretch | Absent | Present: Characteristic absorbance for the phosphate ester linkage. |
| ~750-690 & ~3030 | C-H Bends & Stretches | Absent | Present: Sharp peaks corresponding to the monosubstituted benzene ring of the benzyl group. |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Weigh ~1-2 mg of the analyte and ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder.
-
Scan Parameters: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio. Collect a background spectrum of an empty sample holder beforehand.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful as a preliminary check and for quantitative analysis via Beer's Law, but it is the least specific technique for differentiating these two compounds. The primary chromophore, which includes the bis(trifluoromethyl)phenyl and fluorophenyl moieties, is identical in both molecules.
Expert Insight: While both molecules are expected to have a similar λmax, the presence of the benzyl group in Monobenzyl Fosaprepitant may cause a minor bathochromic (red) shift or a slight change in the molar absorptivity (ε), but this is unlikely to be sufficient for unambiguous identification without chromatographic separation.[13]
Expected Spectral Data:
-
Fosaprepitant: Shows a maximum absorbance (λmax) at approximately 264 nm in an acetonitrile/buffer mobile phase. A λmax of 210 nm has also been reported as a useful wavelength for detecting Fosaprepitant and its impurities simultaneously.[14]
-
Monobenzyl Fosaprepitant: Expected to have a very similar λmax (~264 nm) as the benzyl group is a relatively weak chromophore compared to the main structure.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: A mixture of acetonitrile and a phosphate buffer (pH ~3) is a suitable solvent system.[13]
-
Standard Preparation: Prepare a stock solution of ~1000 µg/mL by dissolving the analyte in the chosen solvent. Prepare a series of dilutions (e.g., 5-50 µg/mL) to determine linearity.
-
Spectrum Acquisition: Scan a suitable concentration (e.g., 10 µg/mL) from 400 nm to 200 nm in a 1 cm quartz cuvette to determine the λmax. Use the solvent as a blank.
-
Quantitative Analysis: For assay determination, measure the absorbance of the sample solution at the predetermined λmax and calculate the concentration against a reference standard curve.
Conclusion
The spectroscopic differentiation of Fosaprepitant and Monobenzyl Fosaprepitant is straightforward when a systematic, multi-technique approach is employed.
-
NMR (¹H, ¹³C, and particularly ³¹P) provides the most definitive and structurally rich information for unambiguous identification.
-
Mass Spectrometry offers rapid and unequivocal confirmation of molecular weight, making it ideal for impurity detection.
-
FTIR serves as a fast and effective method to confirm the presence or absence of the key phosphonic acid and benzyl ester functional groups.
-
UV-Vis , while useful for quantification, lacks the specificity for structural differentiation and should be used in conjunction with a separation technique like HPLC.
By applying the principles and protocols outlined in this guide, researchers and quality control analysts can confidently characterize these compounds, ensuring the purity and safety of Fosaprepitant API.
References
- Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. (2022). GIS SCIENCE JOURNAL, 9(7).
-
PubChem. (n.d.). Fosaprepitant. National Center for Biotechnology Information. Retrieved from [Link]
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Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Fosaprepitant. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of fosaprepitant dimeglumine and aprepitant. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). FOSAPREPITANT BENZYL ESTER. Retrieved from [Link]
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PubChem. (n.d.). Monobenzyl Fosaprepitant. National Center for Biotechnology Information. Retrieved from [Link]
- CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma. (n.d.). Google Patents.
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MIMS Singapore. (n.d.). Fosaprepitant: Uses & Dosage. Retrieved from [Link]
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AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. (2018). ResearchGate. Retrieved from [Link]
-
An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. (2018). ResearchGate. Retrieved from [Link]
- Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. (2020). Asian Journal of Chemistry.
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Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. (n.d.). PMC. Retrieved from [Link]
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Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity. Retrieved from [Link]
- Bioequivalence of HTX-019 (aprepitant IV) and fosaprepitant in healthy subjects. (2018). Drug Design, Development and Therapy.
- Recent developments in phosphorus-containing ester prodrugs and its prospectives. (2021). European Journal of Medicinal Chemistry.
- US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. (n.d.). Google Patents.
- Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. (2014).
- Determination of compatibility of fosaprepitant dimeglumine and magnesium sulfate injections by high-performance liquid chromatography. (2019). The bulletin of the Yamaguchi Medical School, 66(3-4), 45-51.
- PRELIMINARY VALIDATION OF UV SPECTROPHOTOMETRIC FOR DETERMINATION OF ANTIEMETIC DRUG APREPITANT IN BULK FORM. (2020).
- US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. (n.d.). Google Patents.
- Development and Validation of UV Spectrophotometric Method for the Determination of Aprepitant in Bulk and Capsule Formulation. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- UV Spectrophotometric Valid
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). PMC. Retrieved from [Link]
- ATR-FTIR Spectroscopic Investigation on Phosphate Adsorption Mechanisms at the Ferrihydrite-W
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
- Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. (n.d.). University of Wisconsin-Madison.
- Phosphonate prodrugs: an overview and recent advances. (n.d.). PMC.
- Quantification of High-Resolution 1H[13C] NMR Spectra
- H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (n.d.).
- A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO.
Sources
- 1. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
